Product packaging for 2,2,5,5-Tetramethylcyclohexane-1,4-dione(Cat. No.:CAS No. 86838-54-2)

2,2,5,5-Tetramethylcyclohexane-1,4-dione

カタログ番号: B023200
CAS番号: 86838-54-2
分子量: 168.23 g/mol
InChIキー: OTQZSPVHJYLKOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2,2,5,5-Tetramethylcyclohexane-1,4-dione is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B023200 2,2,5,5-Tetramethylcyclohexane-1,4-dione CAS No. 86838-54-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,2,5,5-tetramethylcyclohexane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)5-8(12)10(3,4)6-7(9)11/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQZSPVHJYLKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(CC1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539118
Record name 2,2,5,5-Tetramethylcyclohexane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86838-54-2
Record name 2,2,5,5-Tetramethylcyclohexane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 2,2,5,5-Tetramethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2,5,5-tetramethylcyclohexane-1,4-dione. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for experimental design, compound characterization, and theoretical modeling.

Core Physical Properties

This compound is a cyclic ketone and a monoterpenoid that can be isolated from the herbs of Liriodendron tulipifera.[1][2] Its physical characteristics are essential for its handling, purification, and application in synthetic chemistry.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆O₂[1]
Molecular Weight 168.23 g/mol [1]
Appearance White solid[3]
Melting Point 95 °C[4]
Boiling Point 240.8 ± 33.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
Flash Point 88.1 ± 22.4 °C
Solubility Soluble in Chloroform[4]
CAS Number 86838-54-2[1][5]

Experimental Protocols

Melting Point Determination

A standard capillary melting point apparatus would be used to determine the melting point of crystalline this compound.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate.

    • The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 300 or 400 MHz).

    • The sample would be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

    • The sample can be analyzed as a KBr pellet, a thin film, or a solution.

    • The spectrum would show characteristic absorption bands for the functional groups present, notably a strong absorption for the C=O (carbonyl) stretch. Ketones typically show a strong C=O stretching band in the region of 1750-1700 cm⁻¹.[6]

Logical Relationships in Characterization

The characterization of a synthesized or isolated compound like this compound follows a logical workflow to confirm its identity and purity.

cluster_synthesis Synthesis/Isolation cluster_purification Purification cluster_characterization Characterization cluster_confirmation Confirmation Synthesis Synthesis or Isolation Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Physical_Properties Physical Property Measurement (Melting Point, etc.) Purification->Physical_Properties Confirmation Structure and Purity Confirmation Spectroscopy->Confirmation Physical_Properties->Confirmation

Characterization Workflow

This diagram illustrates the typical workflow, starting from the synthesis or isolation of the compound, followed by purification. The purified compound then undergoes spectroscopic analysis and physical property measurements to confirm its chemical structure and purity.

References

An In-depth Technical Guide to 2,2,5,5-Tetramethylcyclohexane-1,4-dione: Structure, Bonding, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and potential biological significance of 2,2,5,5-tetramethylcyclohexane-1,4-dione. Given the limited availability of experimental data for this specific molecule, this guide combines established information with data from closely related analogs and general experimental protocols to offer a thorough resource for research and development.

Chemical Structure and Properties

This compound is a cyclic ketone with the molecular formula C₁₀H₁₆O₂.[1] Its structure consists of a cyclohexane (B81311) ring substituted with two ketone groups at positions 1 and 4, and two gem-dimethyl groups at positions 2 and 5. This compound is also classified as a monoterpenoid and has been identified as a natural product isolated from the Tulip Poplar tree, Liriodendron tulipifera.

The symmetrical nature of the molecule, with the bulky tetramethyl substitution, influences its chemical reactivity and physical properties. The quaternary carbons at the 2 and 5 positions sterically hinder the adjacent carbonyl groups, which can affect their typical reactions.

Physicochemical Data

A summary of the computed physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₀H₁₆O₂[1]
Molecular Weight168.23 g/mol [1]
IUPAC NameThis compound[1]
CAS Number86838-54-2[1]
XLogP3-AA1.2[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count0[1]
Exact Mass168.115029749 Da[1]

Bonding and Spectroscopic Analysis

A detailed analysis of the bonding within this compound can be achieved through various spectroscopic techniques. Due to the absence of published experimental spectra for this specific compound, this section provides predicted data and experimental data for a closely related structural isomer, 2,2,6,6-tetramethylcyclohexanone (B74775), for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. A single sharp singlet would be predicted for the twelve equivalent protons of the four methyl groups. Another singlet would be expected for the four equivalent methylene (B1212753) protons on the cyclohexane ring.

¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the carbonyl carbons, the quaternary carbons bearing the methyl groups, the methyl carbons, and the methylene carbons.

Representative Data: 2,2,6,6-Tetramethylcyclohexanone

As a reference, the experimental NMR data for the isomeric compound 2,2,6,6-tetramethylcyclohexanone (CAS No. 1195-93-3) is presented in Table 2.

NucleusChemical Shift (ppm)MultiplicitySolvent
¹³C216.9, 54.9, 39.5, 27.9, 18.9-CDCl₃

Note: This data is for a structural isomer and is provided for illustrative purposes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong absorption band characteristic of the C=O stretching of the ketone functional groups, typically in the range of 1700-1725 cm⁻¹. Other significant peaks would include those corresponding to C-H stretching and bending vibrations of the methyl and methylene groups.

Representative Data: 2,2,6,6-Tetramethylcyclohexanone

The IR spectrum of 2,2,6,6-tetramethylcyclohexanone shows a prominent peak for the carbonyl stretch.

Functional GroupWavenumber (cm⁻¹)
C=O Stretch~1700

Note: This data is for a structural isomer and is provided for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry of this compound would likely show a molecular ion peak (M⁺) at m/z 168. Fragmentation patterns would be expected to involve the loss of methyl groups and cleavage of the cyclohexane ring.

Representative Data: 2,2,6,6-Tetramethylcyclohexanone

The mass spectrum of 2,2,6,6-tetramethylcyclohexanone exhibits a molecular ion peak and characteristic fragmentation.

m/zInterpretation
154[M]⁺
98[M - C₄H₈]⁺
83[M - C₅H₁₁]⁺
57[C₄H₉]⁺

Note: This data is for a structural isomer and is provided for illustrative purposes.

Experimental Protocols

General Protocol for Spectroscopic Analysis

A general workflow for the spectroscopic characterization of a compound like this compound is outlined below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR spectroscopy, the sample can be analyzed as a thin film or in a KBr pellet. For mass spectrometry, the sample is introduced into the instrument, often after dissolution in a volatile solvent.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • IR Spectroscopy: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Mass Spectrometry: Obtain the mass spectrum using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Analysis: Integrate the data from all spectroscopic techniques to confirm the chemical structure and bonding of the molecule.

Plausible Synthetic Approach

Synthesis_Pathway Start 2,2,5,5-Tetramethylcyclohexane-1,4-diol Oxidation Oxidation (e.g., PCC, Swern) Start->Oxidation Reagents Product This compound Oxidation->Product Reaction

Caption: Plausible synthetic pathway.

Methodology:

  • Starting Material: 2,2,5,5-Tetramethylcyclohexane-1,4-diol.

  • Oxidation: The diol would be subjected to oxidation using a suitable oxidizing agent that converts secondary alcohols to ketones. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

  • Workup and Purification: Following the reaction, a standard aqueous workup would be performed, followed by extraction with an organic solvent. The crude product would then be purified, likely by column chromatography or recrystallization, to yield the desired this compound.

General Protocol for Isolation from Liriodendron tulipifera

As this compound is a known natural product, a general procedure for its isolation from its plant source is relevant. Terpenoids are typically extracted from plant material using organic solvents and then purified by chromatography.

Isolation_Workflow Plant Liriodendron tulipifera (e.g., leaves, bark) Extraction Solvent Extraction (e.g., methanol (B129727), ethanol) Plant->Extraction Partitioning Liquid-Liquid Partitioning (e.g., hexane/aqueous methanol) Extraction->Partitioning Chromatography Column Chromatography (e.g., silica (B1680970) gel) Partitioning->Chromatography Purification Further Purification (e.g., HPLC, recrystallization) Chromatography->Purification Product Isolated Terpenoids Purification->Product

Caption: General workflow for terpenoid isolation.

Methodology:

  • Extraction: Dried and powdered plant material (e.g., leaves or bark of Liriodendron tulipifera) is extracted with a suitable organic solvent such as methanol or ethanol.

  • Partitioning: The crude extract is then partitioned between a nonpolar solvent (e.g., hexane) and a polar solvent mixture (e.g., aqueous methanol) to separate compounds based on polarity.

  • Chromatography: The fraction containing the terpenoids is subjected to column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity.

  • Further Purification: Fractions containing the compound of interest are further purified using techniques such as high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure this compound.

Potential Biological Activity and Drug Development Relevance

While there is no specific biological activity reported for this compound, the cyclohexane-1,4-dione scaffold is present in various biologically active molecules. Derivatives of cyclohexanediones have been investigated for a range of therapeutic applications.

Areas of Potential Interest

Based on the activities of related compounds, potential areas for investigating the biological activity of this compound include:

  • Anticancer Activity: Quinone and hydroquinone (B1673460) moieties, which are structurally related to the 1,4-dione system, are found in numerous anticancer agents. The cytotoxic potential of this compound against various cancer cell lines could be a subject of future research.

  • Anti-inflammatory Effects: Some cyclohexanedione derivatives have shown anti-inflammatory properties.

  • Enzyme Inhibition: The dicarbonyl functionality suggests potential for interaction with the active sites of various enzymes.

Proposed Research Workflow

A logical workflow for the preliminary biological evaluation of this compound is proposed below.

Biological_Evaluation Compound 2,2,5,5-Tetramethyl- cyclohexane-1,4-dione Screening High-Throughput Screening (e.g., cytotoxicity assays) Compound->Screening Hit_ID Hit Identification (Active in primary screen) Screening->Hit_ID Dose_Response Dose-Response Studies Hit_ID->Dose_Response [Hit] Mechanism Mechanism of Action Studies (e.g., target identification, pathway analysis) Dose_Response->Mechanism Lead_Opt Lead Optimization (SAR studies) Mechanism->Lead_Opt

Caption: Proposed workflow for biological evaluation.

This workflow outlines a standard progression from initial screening to identify any biological activity, followed by more in-depth studies to determine the potency and mechanism of action, and finally, medicinal chemistry efforts to optimize the structure for improved therapeutic properties.

Conclusion

This compound represents an intriguing, yet understudied, natural product. Its symmetrical and sterically hindered structure presents interesting chemical properties. While a comprehensive experimental dataset for this specific molecule is currently lacking in the public domain, this guide provides a framework for its study by presenting data from close analogs and outlining general experimental protocols for its characterization, synthesis, and biological evaluation. For researchers in drug development, the cyclohexane-1,4-dione core, coupled with its natural product origin, suggests that this compound and its derivatives may be worthy of further investigation as potential therapeutic agents.

References

Unveiling 2,2,5,5-Tetramethylcyclohexane-1,4-dione: A Technical Overview of Its Natural Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a resource on the natural sources of the monoterpenoid 2,2,5,5-Tetramethylcyclohexane-1,4-dione. While scientific interest in the vast repository of natural products continues to grow, detailed information on specific compounds can be elusive. This document synthesizes the currently available information regarding the natural occurrence of this compound and highlights areas where further research is critically needed.

Natural Source Identification

This compound has been identified as a natural product isolated from Liriodendron tulipifera, commonly known as the tulip tree, tulip poplar, or yellow poplar.[1][2] This large deciduous tree is native to eastern North America and is a member of the Magnoliaceae family. Various parts of Liriodendron tulipifera, including its bark, leaves, and roots, have been investigated for their rich phytochemical composition, which includes a diverse array of secondary metabolites such as alkaloids, lignans, flavonoids, and sesquiterpene lactones.

Despite the identification of Liriodendron tulipifera as a natural source, a thorough review of scientific literature reveals a significant gap in quantitative data. To date, no published studies provide specific concentrations or yields of this compound from any part of the plant. This lack of quantitative analysis presents a considerable challenge for researchers interested in the compound's natural abundance and potential for scalable extraction.

Experimental Protocols: A Need for Elucidation

A critical deficiency in the current body of knowledge is the absence of detailed experimental protocols for the isolation and identification of this compound from Liriodendron tulipifera. While it is stated that the compound has been "isolated and purified" from this source, the specific methodologies employed have not been published in the accessible scientific literature.[1][2]

For the benefit of researchers aiming to work with this compound from its natural source, a generalized workflow for the isolation of secondary metabolites from plant material is presented below. It must be emphasized that this is a hypothetical workflow and would require optimization for the target compound.

G cluster_0 General Isolation Workflow cluster_1 Structure Elucidation Plant Material Plant Material Extraction Extraction Plant Material->Extraction e.g., Methanol, Ethanol, Hexane Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Rotary Evaporation Fractionation Fractionation Concentration->Fractionation e.g., Liquid-Liquid Extraction Purification Purification Fractionation->Purification e.g., Column Chromatography (Silica Gel) Compound ID Compound ID Purification->Compound ID e.g., HPLC NMR NMR Compound ID->NMR Mass Spec Mass Spec Compound ID->Mass Spec FTIR FTIR Compound ID->FTIR

A generalized workflow for natural product isolation and identification.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or mechanism of action of this compound. Consequently, no signaling pathways involving this compound have been described. Research into the potential bioactivity of this molecule is a wide-open field for investigation. The broader class of cyclohexanediones has been explored for various pharmacological activities, but these findings cannot be directly extrapolated to the specific tetramethylated derivative.

Future Directions and Conclusion

The identification of this compound in Liriodendron tulipifera provides a starting point for further scientific inquiry. However, the lack of quantitative data, detailed isolation protocols, and biological activity studies represents a significant knowledge gap. Future research should focus on:

  • Quantitative Analysis: Developing and applying analytical methods to determine the concentration of this compound in various tissues of Liriodendron tulipifera.

  • Protocol Development: Publishing detailed and reproducible protocols for the extraction, isolation, and purification of the compound.

  • Bioactivity Screening: Conducting a broad range of biological assays to elucidate any potential pharmacological effects and to identify its molecular targets.

  • Mechanism of Action Studies: Investigating the signaling pathways and molecular mechanisms through which this compound may exert any identified biological effects.

References

An In-Depth Technical Guide on the Isolation of 2,2,5,5-Tetramethylcyclohexane-1,4-dione from Liriodendron tulipifera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,5,5-Tetramethylcyclohexane-1,4-dione is a monoterpenoid that has been identified as a constituent of Liriodendron tulipifera, commonly known as the tulip tree.[1] This technical guide provides a comprehensive overview of the proposed methodology for the isolation and purification of this compound from its natural source. While direct, detailed experimental protocols for the isolation of this specific molecule are not extensively documented in current literature, this paper synthesizes a robust workflow based on established phytochemical investigation techniques for L. tulipifera and general principles of natural product chemistry.[2][3][4] This guide is intended to serve as a foundational resource for researchers interested in the extraction, characterization, and further investigation of this and similar bioactive compounds from plant matrices. It is important to note that, to date, specific biological activities and associated signaling pathways for this compound have not been reported in the available scientific literature.

Introduction

Liriodendron tulipifera is a well-known hardwood tree native to Eastern North America that has been a subject of phytochemical interest due to its rich composition of secondary metabolites. Various studies have successfully isolated a diverse array of compounds from this plant, including lignans, steroids, benzenoids, alkaloids, and sesquiterpenes.[2][3][4][5] Among its constituents is the monoterpenoid this compound. This document outlines a proposed, in-depth experimental protocol for the isolation of this target compound, leveraging established methodologies for natural product extraction and purification.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of the target compound is presented in Table 1. This data is crucial for the design of appropriate extraction and chromatographic separation methods, as well as for the spectroscopic identification of the isolated molecule.

PropertyValueReference
Molecular Formula C10H16O2[6]
Molecular Weight 168.23 g/mol [6]
IUPAC Name This compound[6]
CAS Number 86838-54-2[6]

Table 1: Physicochemical data for this compound.

Proposed Experimental Protocol for Isolation

The following protocol is a synthesized methodology based on general procedures reported for the phytochemical analysis of Liriodendron tulipifera and standard techniques for the isolation of monoterpenoids from plant material.

Plant Material Collection and Preparation
  • Collection: Collect fresh leaves, stems, or bark of Liriodendron tulipifera. The choice of plant part may influence the yield of the target compound.

  • Drying: Air-dry the collected plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Solvent Maceration: Submerge the powdered plant material in methanol (B129727) (MeOH) at a ratio of 1:10 (w/v).

  • Extraction Process: Allow the mixture to macerate at room temperature for 72 hours with occasional agitation.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

Solvent Partitioning
  • Suspension: Suspend the crude methanolic extract in a mixture of water and methanol (9:1 v/v).

  • Liquid-Liquid Extraction: Perform sequential liquid-liquid partitioning of the suspension with solvents of increasing polarity, starting with n-hexane, followed by chloroform (B151607) (CHCl3), and then ethyl acetate (B1210297) (EtOAc).

  • Fraction Collection: Collect each solvent fraction separately and concentrate them to dryness using a rotary evaporator. The monoterpenoid, being moderately polar, is expected to be present in the n-hexane or chloroform fraction.

Chromatographic Purification
  • Column Chromatography: Subject the most promising fraction (n-hexane or chloroform) to column chromatography over silica (B1680970) gel.

  • Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation process using Thin Layer Chromatography (TLC) with an appropriate solvent system. Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Further Purification: Pool the fractions containing the compound of interest (based on TLC analysis) and subject them to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound.

Structural Elucidation

Confirm the identity and purity of the isolated compound using modern spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to elucidate the chemical structure.

Visualization of the Experimental Workflow

The proposed workflow for the isolation of this compound is depicted in the following diagram.

Isolation_Workflow Plant_Material Liriodendron tulipifera Plant Material (Leaves/Stems/Bark) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Methanol Extraction Drying_Grinding->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Crude_Extract Crude Methanolic Extract Concentration1->Crude_Extract Partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Partitioning Fractions Solvent Fractions Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Purification Preparative TLC / HPLC TLC_Analysis->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structural_Elucidation Structural Elucidation (MS, NMR) Pure_Compound->Structural_Elucidation

Figure 1: Proposed workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

A thorough review of the existing scientific literature did not yield any specific reports on the biological activities or the engagement of this compound in any cellular signaling pathways. While other compounds isolated from Liriodendron tulipifera have demonstrated various biological effects, including antioxidant and anticancer properties, such activities have not been attributed to the target compound of this guide.[2][3] Further research is warranted to explore the potential pharmacological properties of this molecule.

Conclusion

This technical guide provides a synthesized, detailed protocol for the isolation of this compound from Liriodendron tulipifera. The proposed methodology is grounded in established phytochemical techniques and serves as a practical starting point for researchers. The conspicuous absence of data on the biological activity of this compound highlights a significant knowledge gap and underscores the need for future investigations into its potential therapeutic applications. The successful isolation and characterization of this monoterpenoid will be the first step towards unlocking its pharmacological potential and understanding its role in the complex chemical tapestry of Liriodendron tulipifera.

References

Spectroscopic Profile of 2,2,5,5-Tetramethylcyclohexane-1,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,2,5,5-tetramethylcyclohexane-1,4-dione, a symmetrically substituted cyclic ketone. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from established spectroscopic principles and computational models. Detailed, generalized experimental protocols for acquiring such spectra are also provided to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. It is important to note that actual experimental values may vary depending on the specific instrumentation and conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of symmetry in this compound, with a plane of symmetry passing through the two carbonyl groups, the NMR spectra are expected to be relatively simple.

¹H NMR (Proton NMR): The molecule contains two distinct sets of equivalent protons: the twelve methyl protons and the four methylene (B1212753) protons. This will result in two singlets in the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.2Singlet12H-CH₃ (four equivalent methyl groups)
~2.5Singlet4H-CH₂- (two equivalent methylene groups)

¹³C NMR (Carbon-13 NMR): The molecule has four unique carbon environments: the carbonyl carbons, the quaternary carbons to which the methyl groups are attached, the methylene carbons, and the methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~210CC=O (Ketone)
~55CC(CH₃)₂ (Quaternary)
~45CH₂-CH₂- (Methylene)
~25CH₃-CH₃ (Methyl)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group stretching vibration.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2970-2870StrongC-H stretch (alkane)
1710StrongC=O stretch (ketone)
1470-1450MediumC-H bend (alkane)
Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak corresponding to the molecular weight of the compound (168.23 g/mol ). The fragmentation pattern will likely involve the loss of methyl and tert-butyl groups.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment IonPossible Loss
168[C₁₀H₁₆O₂]⁺˙Molecular Ion (M⁺˙)
153[M - CH₃]⁺Loss of a methyl radical
111[M - C₄H₉]⁺Loss of a tert-butyl radical
83[M - C₄H₉ - CO]⁺Loss of a tert-butyl radical and carbon monoxide
57[C₄H₉]⁺tert-butyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data for this compound. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-10 ppm.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans will be required compared to ¹H NMR.

    • Typical spectral width: 0-220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet:

    • Grind a small amount of the sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Thin Film:

    • Dissolve the sample in a volatile solvent (e.g., acetone (B3395972) or dichloromethane).

    • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For this non-polar compound, EI coupled with Gas Chromatography (GC-MS) would be a suitable technique.

  • GC-MS Parameters (for EI):

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 280 °C).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the correlation between the predicted spectral data and the molecular structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample 2,2,5,5-Tetramethyl- cyclohexane-1,4-dione Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data Chemical Shifts, Multiplicities NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

Spectral_Structure_Correlation cluster_structure Molecular Structure of this compound cluster_data Predicted Spectroscopic Data Correlation mol_structure NMR_H ¹H NMR ~1.2 ppm (s, 12H) ~2.5 ppm (s, 4H) mol_structure->NMR_H NMR_C ¹³C NMR ~210 ppm (C=O) ~55 ppm (C(CH₃)₂) ~45 ppm (-CH₂-) ~25 ppm (-CH₃) mol_structure->NMR_C IR IR ~1710 cm⁻¹ (C=O stretch) mol_structure->IR MS MS m/z 168 (M⁺˙) m/z 57 ([C₄H₉]⁺) mol_structure->MS

Correlation of predicted spectral data to molecular structure.

Conformational Analysis of 2,2,5,5-Tetramethylcyclohexane-1,4-dione: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide aims to provide a foundational understanding of the likely conformational preferences of 2,2,5,5-tetramethylcyclohexane-1,4-dione based on the well-established principles of cyclohexane (B81311) conformational analysis. However, it must be emphasized that the following discussion is based on theoretical considerations and analogies to related structures, rather than direct experimental or computational evidence for the target molecule.

Theoretical Conformational Isomers

Like other cyclohexane derivatives, this compound is expected to exist in a dynamic equilibrium between several conformations, primarily the chair, boat, and twist-boat forms. The presence of two carbonyl groups and four methyl substituents significantly influences the stability of these conformers.

A critical aspect of the conformational analysis of this molecule is the steric hindrance introduced by the gem-dimethyl groups at the C2 and C5 positions. These bulky substituents play a dominant role in dictating the most stable conformation of the six-membered ring.

The primary equilibrium of interest would be between the chair and the twist-boat conformations. In a typical cyclohexane ring, the chair conformation is significantly more stable. However, in highly substituted derivatives, non-chair forms can become more populated.

G Conformational Equilibrium of this compound Chair Chair Conformation TwistBoat Twist-Boat Conformation Chair->TwistBoat Ring Inversion Boat Boat Conformation (Transition State) TwistBoat->Boat Boat->TwistBoat Energy Minimum

Caption: Postulated conformational equilibrium pathway.

Data Presentation

Due to the absence of specific experimental or computational studies on this compound, a quantitative data summary table cannot be provided. Such a table would typically include:

  • Calculated/Experimental Energies: Relative energies of the chair, twist-boat, and boat conformations (e.g., in kcal/mol).

  • Key Dihedral Angles: Specific dihedral angles defining the ring pucker in each conformer.

  • Important Bond Lengths: Carbon-carbon and carbon-oxygen bond lengths, which may vary slightly between conformations.

  • NMR Parameters: Predicted or observed chemical shifts and coupling constants for the methylene (B1212753) protons, which would be sensitive to the ring conformation.

Experimental Protocols

Detailed experimental protocols for the conformational analysis of this specific molecule are not available. However, a general workflow for such an analysis would involve the following key experiments:

  • Synthesis and Purification: The initial step would be the synthesis of this compound, followed by rigorous purification to ensure the absence of impurities that could interfere with spectroscopic analysis.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction would provide the most definitive information about the solid-state conformation, including precise bond lengths and angles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Temperature-Dependent NMR: This would be a crucial experiment. By acquiring NMR spectra at various temperatures, one could potentially observe the coalescence of signals, allowing for the determination of the energy barrier to ring inversion between different conformers.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments could provide information about through-space proximities of protons, helping to distinguish between different spatial arrangements in the various conformations.

  • Computational Chemistry:

    • Molecular Mechanics (MM): Force field calculations (e.g., MMFF, AMBER) would offer a rapid initial assessment of the relative energies of different conformers.

    • Ab Initio and Density Functional Theory (DFT) Calculations: High-level quantum mechanical calculations would be necessary to obtain more accurate geometries, relative energies, and predicted spectroscopic parameters for the different conformations.

G General Workflow for Conformational Analysis cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_conclusion Conclusion Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Xray X-ray Crystallography Purification->Xray NMR NMR Spectroscopy (Variable Temperature, NOE) Purification->NMR MM Molecular Mechanics Purification->MM DFT DFT/Ab Initio Calculations Xray->DFT NMR->DFT MM->DFT Conclusion Determination of Conformational Preferences and Dynamics DFT->Conclusion

Caption: A typical experimental and computational workflow.

Stereochemistry of 2,2,5,5-Tetramethylcyclohexane-1,4-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the stereochemistry of 2,2,5,5-tetramethylcyclohexane-1,4-dione. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from analogous sterically hindered cyclohexane (B81311) derivatives and fundamental stereochemical principles to offer a comprehensive analysis. The guide covers the conformational landscape, predicted spectroscopic characteristics, and detailed experimental protocols for synthesis and characterization, aimed at supporting further research and application in drug development and materials science.

Introduction

This compound is a symmetrically substituted cyclic dione. The presence of four methyl groups, arranged as geminal pairs on the C2 and C5 positions, introduces significant steric hindrance that profoundly influences its conformational preferences and reactivity. Understanding the three-dimensional structure and dynamic behavior of this molecule is crucial for its potential applications in medicinal chemistry and as a building block in organic synthesis. This guide will delve into the core aspects of its stereochemistry, providing both theoretical predictions and practical experimental guidance.

Conformational Analysis

The conformational landscape of cyclohexane derivatives is typically dominated by the chair conformation, which minimizes both angle and torsional strain. However, the introduction of bulky substituents can lead to the population of other conformations, such as the twist-boat.

For this compound, the chair conformation is expected to be the most stable. In this conformation, the gem-dimethyl groups will occupy both axial and equatorial positions on the C2 and C5 carbons. The carbonyl groups at C1 and C4 introduce some flattening of the ring compared to cyclohexane. The primary conformational equilibrium to consider is the ring inversion between two equivalent chair forms.

Due to the significant steric interactions involving the four methyl groups, a substantial energy barrier to ring inversion is anticipated. This is analogous to other highly substituted cyclohexanones, such as 2,2,6,6-tetramethylcyclohexanone, which exhibit a higher barrier to inversion compared to the parent cyclohexanone (B45756). While the chair form is predicted to be the global minimum, the twist-boat conformation may exist as a higher-energy local minimum or a transition state in the ring inversion pathway.

Table 1: Predicted Conformational Energy Data (Analog-Based Estimation)

ConformerRelative Energy (kcal/mol)Key Steric Interactions
Chair0 (Global Minimum)Gauche interactions involving methyl groups.
Twist-Boat3-5 (Local Minimum/Transition State)Flagpole interactions and torsional strain.
Boat> 5 (Transition State)Severe flagpole interactions between C1 and C4 positions.

Note: These values are estimations based on data from sterically hindered cyclohexanone analogs and computational studies on similar systems. Actual experimental values may vary.

G cluster_0 Conformational Equilibrium Chair1 Chair Conformer 1 TwistBoat Twist-Boat (Transition State/Intermediate) Chair1->TwistBoat Ring Inversion Chair2 Chair Conformer 2 Chair2->TwistBoat Ring Inversion TwistBoat->Chair1 Ring Inversion TwistBoat->Chair2 Ring Inversion

Figure 1. Conformational inversion pathway of this compound.

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound involves the oxidation of a suitable precursor. A plausible method is the oxidation of 2,2,5,5-tetramethylcyclohexane-1,4-diol.

Materials:

Procedure:

  • Dissolve 2,2,5,5-tetramethylcyclohexane-1,4-diol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridinium chlorochromate (PCC) in one portion to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and remove the solvent in vacuo to yield pure this compound.

G cluster_0 Synthetic Workflow Start 2,2,5,5-Tetramethyl- cyclohexane-1,4-diol Oxidation Oxidation (PCC, CH2Cl2) Start->Oxidation Workup Workup (Filtration) Oxidation->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2,2,5,5-Tetramethyl- cyclohexane-1,4-dione Purification->Product

Figure 2. Synthetic workflow for the preparation of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): Due to the symmetry of the molecule in the chair conformation, a simple spectrum is expected at room temperature, assuming rapid ring inversion on the NMR timescale.

  • δ 1.2-1.4 ppm (s, 12H): A singlet for the twelve equivalent protons of the four methyl groups.

  • δ 2.5-2.7 ppm (s, 4H): A singlet for the four equivalent methylene (B1212753) protons.

At low temperatures, where ring inversion is slow, the spectrum would become more complex, with distinct signals for the axial and equatorial methyl and methylene protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • δ 25-30 ppm: Signal for the methyl carbons.

  • δ 45-50 ppm: Signal for the quaternary carbons (C2 and C5).

  • δ 50-55 ppm: Signal for the methylene carbons (C3 and C6).

  • δ 205-215 ppm: Signal for the carbonyl carbons (C1 and C4).

Table 2: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H1.2-1.4singlet-CH₃ (12H)
¹H2.5-2.7singlet-CH₂- (4H)
¹³C25-30quartet-CH₃
¹³C45-50singletC(CH₃)₂
¹³C50-55triplet-CH₂-
¹³C205-215singletC=O

Note: These are predicted chemical shifts and may vary in experimental conditions.

X-ray Crystallography

Single-crystal X-ray diffraction would provide definitive proof of the solid-state conformation and precise geometric parameters.

Protocol for Crystal Growth:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., hot hexanes, ethyl acetate, or a mixture thereof).

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, further slow evaporation of the solvent or cooling to lower temperatures (e.g., 4 °C) may induce crystallization.

  • Select a well-formed single crystal for data collection.

Data Collection and Structure Refinement:

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

  • Process the diffraction data (integration and scaling).

  • Solve the crystal structure using direct methods or other suitable phasing techniques.

  • Refine the structural model against the experimental data.

Table 3: Expected Crystallographic Parameters (Based on Analogs)

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric
ConformationChair
C=O Bond Length~1.21 Å
C-C Bond Lengths1.52-1.55 Å
C-C-C Bond Angles109-112°

Conclusion

The stereochemistry of this compound is predicted to be dominated by a chair conformation with a significant energy barrier to ring inversion due to the steric bulk of the four methyl groups. This guide provides a foundational understanding of its conformational behavior, predicted spectroscopic signatures, and detailed protocols for its synthesis and characterization. The presented information, though largely based on analogy due to the scarcity of direct experimental data, offers a robust starting point for researchers and drug development professionals interested in exploring the potential of this sterically hindered cyclic dione. Further experimental and computational studies are encouraged to validate and expand upon the predictions outlined in this guide.

An In-depth Technical Guide to 2,2,5,5-Tetramethylcyclohexane-1,4-dione (CAS: 86838-54-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,5-Tetramethylcyclohexane-1,4-dione is a cyclic ketone that has been identified as a natural product isolated from the herbs of Liriodendron tulipifera, commonly known as the tulip tree.[1][2][3] Its fully substituted quaternary carbon atoms adjacent to the carbonyl groups present a unique structural motif that may impart specific chemical and biological properties. This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, and discusses potential avenues for research and application in the context of drug discovery by drawing parallels with structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental and biological systems.

PropertyValueSource
CAS Number 86838-54-2[4][5][6]
Molecular Formula C10H16O2[4][5][6]
Molecular Weight 168.23 g/mol [4]
IUPAC Name This compound[4]
Boiling Point 240.8 ± 33.0 °C at 760 mmHg[6]
Flash Point 88.1 ± 22.4 °C[6]
Density 1.0 ± 0.1 g/cm³[6]
LogP 1.15[6]

Synthesis and Spectroscopic Data

Synthesis

Currently, there is a lack of published, specific, and detailed experimental protocols for the synthesis of this compound. However, general synthetic strategies for substituted cyclohexane-1,3-diones and related structures have been reported. For instance, a regio-selective Michael-Claisen condensation of substituted acetones with α,β-unsaturated esters has been developed for the synthesis of substituted cyclohexane-1,3-diones.[7] Another approach involves the reaction of vinyl Fischer carbene complexes with alkynes to generate cyclohexen-1,4-dione scaffolds.[8] A patented process describes the preparation of cyclohexanedione-(1,4)-tetramethyl diketal via catalytic hydrogenation, which can then be hydrolyzed to the corresponding dione (B5365651).[9]

A potential synthetic workflow for this compound could be conceptualized based on these general methods.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Substituted Acetone Substituted Acetone Michael-Claisen Condensation Michael-Claisen Condensation Substituted Acetone->Michael-Claisen Condensation alpha,beta-Unsaturated Ester alpha,beta-Unsaturated Ester alpha,beta-Unsaturated Ester->Michael-Claisen Condensation This compound This compound Michael-Claisen Condensation->this compound

Caption: Conceptual synthetic pathway.

Spectroscopic Data

Biological Activity and Potential Applications in Drug Development

Current State of Research

As of now, there are no specific studies detailing the biological activity, pharmacological effects, or toxicological profile of this compound. While it is a known constituent of Liriodendron tulipifera, research on this plant has primarily focused on its other chemical components, such as alkaloids and sesquiterpene lactones, which have shown various biological activities.

Potential Research Directions

The cyclohexane-1,4-dione scaffold is a structural motif present in various biologically active molecules. This suggests that this compound could serve as a valuable starting material or a scaffold for the development of novel therapeutic agents. The gem-dimethyl substitution pattern might enhance metabolic stability and influence the conformational properties of the ring, which could be advantageous in drug design.

A logical workflow for investigating the therapeutic potential of this compound would involve a series of in silico and in vitro studies.

G start This compound insilico In Silico Screening (ADMET, Docking) start->insilico invitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) insilico->invitro hit_id Hit Identification invitro->hit_id hit_id->start Inactive lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active preclinical Preclinical Studies lead_opt->preclinical

Caption: Drug discovery workflow.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions could provide initial insights into the compound's drug-likeness.[11][12] Molecular docking studies against various therapeutic targets could help in identifying potential biological pathways it might modulate.[13] Subsequent in vitro screening, for instance, against a panel of cancer cell lines or specific enzymes, would be the next logical step to validate any computational hits.

Conclusion and Future Perspectives

This compound is a structurally interesting natural product with currently unexplored biological potential. The lack of comprehensive data on its synthesis, spectroscopy, and bioactivity presents a clear opportunity for further research. Future studies should focus on developing a reliable synthetic route to enable detailed biological evaluation. A systematic investigation of its pharmacological and toxicological properties is warranted to determine its potential as a lead compound or a scaffold in drug discovery programs. The unique substitution pattern of this dione makes it an intriguing candidate for exploring novel chemical space in the quest for new therapeutic agents.

References

The Biological Landscape of 2,2,5,5-Tetramethylcyclohexane-1,4-dione and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,5,5-Tetramethylcyclohexane-1,4-dione, a naturally occurring monoterpenoid found in Liriodendron tulipifera, serves as a core structure for a diverse range of biologically active analogs.[1][2] While comprehensive biological data on the parent compound remains limited, its structural motifs are present in numerous synthetic derivatives exhibiting significant antimicrobial, antioxidant, and antiproliferative properties. This technical guide provides an in-depth analysis of the reported biological activities of analogs of this compound, with a focus on quantitative data, detailed experimental methodologies, and the logical frameworks of the conducted research. The information presented herein is intended to support further research and development in the pursuit of novel therapeutic agents.

Introduction

The cyclohexane-1,4-dione scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel bioactive molecules. The introduction of gem-dimethyl groups at the 2 and 5 positions, as seen in this compound, imparts specific conformational constraints and lipophilicity that can influence biological activity. This guide explores the functional landscape of this core and its analogs, summarizing key findings from preclinical studies.

Antiproliferative and Cytotoxic Activities

Derivatives of cyclohexane-1,4-dione have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of the more potent analogs involves the induction of apoptosis.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activities of representative cyclohexa-2,5-diene-1,4-dione and naphthalene-1,4-dione analogs, presented as IC50 values (the concentration required to inhibit the growth of 50% of the cell population).

CompoundCell LineIC50 (µM)
2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione (V)M14 (Melanoma)Not specified
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione (XII)VariousNot specified
2-hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione (XIII)VariousNot specified
2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10)HEC1A (Endometrial Cancer)Not specified

Data sourced from studies on cyclohexa-2,5-diene-1,4-dione and naphthalene-1,4-dione analogs which have shown prominent cytotoxicity.[3][4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Human tumor cell lines are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24-72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.[3][4][5]

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate treatment Add Test Compounds at Various Concentrations start->treatment Adhesion incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubation2 Incubate for 3-4 hours add_mtt->incubation2 solubilize Add Solubilization Solution (e.g., DMSO) incubation2->solubilize Formazan Formation read_plate Measure Absorbance solubilize->read_plate analyze Calculate Cell Viability and IC50 read_plate->analyze end End analyze->end

MTT Assay Experimental Workflow

Apoptosis Induction

For certain cyclohexa-2,5-diene-1,4-dione derivatives, the observed cytotoxicity is attributed to the induction of apoptosis. This was demonstrated to be mediated by the activation of caspases and the subsequent cleavage of poly-(ADP-ribose)-polymerase (PARP).[3][4]

Apoptosis_Induction compound Cyclohexadiene-dione Analog cell Tumor Cell compound->cell caspases Caspase Activation cell->caspases Induces parp_cleavage PARP Cleavage caspases->parp_cleavage Leads to apoptosis Apoptosis (Cell Death) parp_cleavage->apoptosis

Apoptosis Induction Pathway

Antimicrobial Activity

Analogs of this compound, particularly xanthene derivatives synthesized from a tetramethylcyclohexane dione (B5365651) precursor, have shown promising antimicrobial effects.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for a representative antimicrobial analog.

CompoundMicroorganismMIC (µg/mL)
2,2,5,5-tetramethyl-9-aryl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione derivative (Compound 8)Bacillus subtilisNot specified
Staphylococcus aureusNot specified
Escherichia coliNot specified
Pseudomonas aeruginosaNot specified
Candida albicansNot specified
Saccharomyces cerevisiaeNot specified

While the specific MIC values for the best-performing compound were not detailed in the abstract, the study indicated significant antimicrobial activity for compound 8.[6]

Experimental Protocol: Antimicrobial Susceptibility Testing

Antimicrobial activity is typically evaluated using broth microdilution or agar (B569324) diffusion methods to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth (e.g., 24 hours at 37°C).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

MIC_Determination_Workflow start Start: Prepare Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension start->inoculation dilution Serially Dilute Test Compound in 96-well Plate dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Observe for Microbial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

MIC Determination Workflow

Antioxidant Activity

Certain derivatives of cyclohexane-1,3-dione have been shown to possess antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.

Quantitative Antioxidant Data

The antioxidant activity of tetraketones derived from 5,5-dimethylcyclohexane-1,3-dione (B117516) was evaluated by their ability to scavenge the DPPH radical.

CompoundIC50 (µM)
4-methoxyphenyl-2,2′-methylenebis-(5,5-dimethylcyclohexane-1,3-dione) (1)66.9
2-chlorophenyl-2,2′-methylenebis-(5,5-dimethylcyclohexane-1,3-dione) (2)114.3
4-N,N-dimethylaminophenyl-2,2′-methylenebis-(5,5-dimethylcyclohexane-1,3-dione) (3)248.0
Butylated hydroxyanisole (BHA) (Standard)44.2

Data from a study on the antioxidant potentials of tetraketones.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a common method for assessing antioxidant activity.

  • DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Sample Preparation: Test compounds are prepared at various concentrations.

  • Reaction Mixture: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined.[5]

DPPH_Assay_Workflow start Start: Prepare DPPH Solution mix Mix DPPH and Test Compound start->mix prepare_samples Prepare Test Compound Solutions prepare_samples->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance incubate->measure analyze Calculate Scavenging Activity and IC50 measure->analyze end End analyze->end

DPPH Assay Workflow

Conclusion and Future Directions

The analogs of this compound represent a promising class of compounds with a wide spectrum of biological activities. The available data highlight their potential as templates for the development of novel antiproliferative, antimicrobial, and antioxidant agents. Future research should focus on elucidating the specific mechanisms of action, including the identification of molecular targets and signaling pathways. Furthermore, a comprehensive investigation into the biological activities of the parent compound, this compound, is warranted to fully understand the contribution of the core scaffold to the observed effects of its analogs. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for therapeutic applications.

References

Theoretical Molecular Structure of 2,2,5,5-Tetramethylcyclohexane-1,4-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of 2,2,5,5-tetramethylcyclohexane-1,4-dione. Due to a notable lack of specific experimental and computational data for this particular molecule in publicly available literature, this document establishes a foundational understanding by drawing parallels with the well-studied parent molecule, 1,4-cyclohexanedione, and other substituted cyclohexanone (B45756) analogs. The guide outlines the probable conformational landscape of this compound, details the robust computational methodologies required for its in-depth analysis, and presents the currently available computed data. This document serves as a crucial resource for researchers, enabling them to design targeted experimental and computational studies to further elucidate the unique structural and electronic properties of this molecule.

Introduction

This compound is a derivative of cyclohexane (B81311) characterized by two carbonyl groups at positions 1 and 4, and two gem-dimethyl groups at positions 2 and 5. The presence of bulky tetramethyl substitution is expected to significantly influence the conformational preferences of the cyclohexane ring, which in turn dictates its chemical reactivity, physical properties, and potential biological activity. Understanding the three-dimensional structure of this molecule is paramount for applications in medicinal chemistry, materials science, and organic synthesis.

This guide will explore the theoretical aspects of the molecular structure of this compound, focusing on its conformational isomers and the computational methods used to study them.

Conformational Analysis

The conformational landscape of cyclohexane and its derivatives is typically dominated by the chair, boat, and twist-boat conformers. For 1,4-cyclohexanedione, electron diffraction studies have shown the presence of both chair and twisted boat forms. The introduction of four methyl groups in this compound introduces significant steric strain, which will play a crucial role in determining the lowest energy conformation.

It is hypothesized that the molecule will predominantly adopt a conformation that minimizes the steric interactions between the axial methyl groups and the rest of the ring. A detailed computational study is required to determine the precise energy differences between the possible conformers.

Data Presentation

PropertyValueSource
Molecular Formula C10H16O2PubChem[1]
Molecular Weight 168.23 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
InChI InChI=1S/C10H16O2/c1-9(2)5-8(12)10(3,4)6-7(9)11/h5-6H2,1-4H3PubChem[1]
InChIKey OTQZSPVHJYLKOL-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CC1(CC(=O)C(CC1=O)(C)C)CPubChem[1]

Experimental and Computational Protocols

To obtain detailed and accurate information on the molecular structure of this compound, a combination of experimental and computational techniques would be necessary.

Computational Chemistry Protocol

A robust computational protocol to investigate the molecular structure and properties of this compound would involve the following steps:

  • Conformational Search: An initial conformational search using a lower level of theory (e.g., molecular mechanics with a force field like MMFF94) to identify all possible low-energy conformers.

  • Geometry Optimization: Optimization of the geometries of the identified conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

  • Energy Calculations: Single-point energy calculations using a more accurate method (e.g., coupled-cluster theory like CCSD(T)) with a larger basis set to refine the relative energies of the conformers.

  • Analysis of Molecular Properties: Calculation of various molecular properties such as bond lengths, bond angles, dihedral angles, Mulliken charges, and natural bond orbitals (NBO) to understand the electronic structure.

Experimental Protocols
  • X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography would provide the most accurate and unambiguous determination of the solid-state molecular structure, including precise bond lengths and angles.

  • Gas-Phase Electron Diffraction: This technique can be used to determine the molecular structure in the gas phase, providing valuable information about the conformational equilibrium.

  • Spectroscopy (NMR, IR, Raman):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the symmetry of the molecule and the chemical environment of the different atoms, which can help in deducing the predominant conformation in solution.

    • Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The experimental spectra can be compared with the theoretically predicted spectra to confirm the calculated structures.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical study of this compound.

G Figure 1: Workflow for Theoretical Molecular Structure Determination A Initial Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization of Conformers (e.g., DFT - B3LYP/6-31G*) B->C D Frequency Calculation C->D E Identification of True Minima D->E F Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) E->F G Analysis of Molecular Properties (Bond Lengths, Angles, etc.) F->G H Comparison with Experimental Data G->H

Figure 1: Workflow for Theoretical Molecular Structure Determination

G Figure 2: Conformational Isomers of a Cyclohexanedione Ring Chair Chair TwistBoat Twist-Boat Chair->TwistBoat Ring Flip Boat Boat Boat->TwistBoat TwistBoat->Chair TwistBoat->Boat Pseudorotation

Figure 2: Conformational Isomers of a Cyclohexanedione Ring

Conclusion

The molecular structure of this compound presents an interesting case for theoretical and experimental investigation. The steric hindrance introduced by the gem-dimethyl groups is expected to have a profound impact on the conformational preferences of the six-membered ring. While direct experimental data for this molecule is currently scarce, this guide provides a solid framework for future research. By employing the detailed computational and experimental protocols outlined herein, a comprehensive understanding of the structural and electronic properties of this compound can be achieved, paving the way for its potential applications in various scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2,5,5-Tetramethylcyclohexane-1,4-dione from p-Benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed multi-step synthesis of 2,2,5,5-tetramethylcyclohexane-1,4-dione, a valuable building block in organic synthesis, starting from the readily available p-benzoquinone. The synthetic strategy involves an initial reduction of p-benzoquinone to 1,4-cyclohexanedione (B43130), followed by an exhaustive methylation to yield the desired tetramethylated product. This application note includes detailed experimental procedures, data presentation in tabular format for clarity, and visualizations of the synthetic pathway and experimental workflow to aid in laboratory implementation.

Introduction

This compound is a symmetrically substituted cyclic dione (B5365651) with potential applications as a scaffold in the synthesis of novel organic molecules and as a precursor in the development of pharmacologically active compounds. Its sterically hindered carbonyl groups and rigid cyclohexane (B81311) framework make it an interesting synthon for creating complex molecular architectures. While this compound has been isolated from natural sources, a reliable synthetic route from a simple starting material is crucial for its broader application in research and development. This protocol outlines a feasible, albeit proposed, two-step synthesis starting from p-benzoquinone.

Proposed Synthetic Pathway

The synthesis of this compound from p-benzoquinone is proposed to proceed via a two-step sequence:

  • Reduction of p-Benzoquinone: The initial step involves the reduction of the conjugated diketone system of p-benzoquinone to the saturated 1,4-cyclohexanedione.

  • Exhaustive Methylation: The second and key step is the exhaustive methylation of the α-carbons of 1,4-cyclohexanedione to introduce the four methyl groups.

Synthetic Pathway p_benzoquinone p-Benzoquinone cyclohexanedione 1,4-Cyclohexanedione p_benzoquinone->cyclohexanedione Reduction (e.g., Catalytic Hydrogenation) final_product 2,2,5,5-Tetramethyl- cyclohexane-1,4-dione cyclohexanedione->final_product Exhaustive Methylation (e.g., LDA, CH₃I)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,4-Cyclohexanedione from p-Benzoquinone (Reduction)

This protocol describes the catalytic hydrogenation of p-benzoquinone to 1,4-cyclohexanedione.

Materials and Reagents:

  • p-Benzoquinone

  • Palladium on carbon (10% Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • In a high-pressure reaction vessel, dissolve p-benzoquinone (1.0 eq) in ethanol.

  • Carefully add 10% palladium on carbon catalyst (typically 1-5 mol% of palladium relative to the substrate).

  • Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1,4-cyclohexanedione.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes).

Quantitative Data (Step 1):

ParameterValueReference
Starting Materialp-BenzoquinoneCommercially Available
Product1,4-Cyclohexanedione-
Typical Yield>90%Literature precedent for similar reductions
PurityHighRecrystallization
Step 2: Synthesis of this compound (Exhaustive Methylation)

This proposed protocol for the exhaustive methylation of 1,4-cyclohexanedione is based on standard procedures for the α-alkylation of ketones and may require optimization.

Materials and Reagents:

  • 1,4-Cyclohexanedione

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere of nitrogen or argon.

  • In the flask, dissolve diisopropylamine (slightly more than 4.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.0 eq) to the stirred solution of diisopropylamine. Allow the mixture to stir at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • In a separate flask, dissolve 1,4-cyclohexanedione (1.0 eq) in anhydrous THF.

  • Slowly add the solution of 1,4-cyclohexanedione to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete enolate formation.

  • Add a large excess of methyl iodide (at least 4.0 eq, but a larger excess may be required to drive the reaction to completion) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data (Step 2):

ParameterValueReference
Starting Material1,4-CyclohexanedionePrepared in Step 1
ProductThis compound-
Theoretical YieldBased on 1,4-cyclohexanedione-
Expected YieldVariable (requires optimization)Proposed Method
PurityTo be determined by analysis-

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Physicochemical and Spectroscopic Data:

PropertyValue
Molecular FormulaC₁₀H₁₆O₂
Molecular Weight168.23 g/mol
CAS Number86838-54-2[1]
AppearanceTo be determined (likely a solid)
¹H NMR (CDCl₃)Expected to show a singlet for the eight equivalent methyl protons and a singlet for the four equivalent methylene (B1212753) protons.
¹³C NMR (CDCl₃)Expected to show signals for the quaternary carbons, the methylene carbons, and the carbonyl carbons.
IR (KBr)Expected to show a strong absorption band for the C=O stretching of the ketone functional groups.
Mass Spec (EI)Expected to show a molecular ion peak corresponding to the molecular weight.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Exhaustive Methylation cluster_analysis Characterization s1_start p-Benzoquinone s1_reaction Catalytic Hydrogenation (Pd/C, H₂, Ethanol) s1_start->s1_reaction s1_workup Filtration & Solvent Removal s1_reaction->s1_workup s1_purification Recrystallization s1_workup->s1_purification s1_product 1,4-Cyclohexanedione s1_purification->s1_product s2_start 1,4-Cyclohexanedione s2_reaction Enolate Formation (LDA) & Methylation (CH₃I) s2_start->s2_reaction s2_workup Aqueous Workup & Extraction s2_reaction->s2_workup s2_purification Column Chromatography s2_workup->s2_purification s2_product 2,2,5,5-Tetramethyl- cyclohexane-1,4-dione s2_purification->s2_product analysis NMR, IR, MS Analysis s2_product->analysis

Caption: General experimental workflow for the synthesis and analysis.

Conclusion

This document provides a comprehensive, though partially proposed, guide for the synthesis of this compound from p-benzoquinone. The two-step approach, involving a reduction followed by an exhaustive methylation, offers a plausible route to this valuable synthetic building block. The detailed protocols and structured data presentation are intended to facilitate the implementation of this synthesis in a laboratory setting. Researchers are advised that the methylation step may require optimization to achieve high yields. The successful synthesis and characterization of this compound will enable its further exploration in various fields of chemical and pharmaceutical research.

References

Synthesis Protocol for 2,2,5,5-Tetramethylcyclohexane-1,4-dione: A Proposed Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2,5,5-Tetramethylcyclohexane-1,4-dione is a symmetrically substituted cyclic ketone. While it can be isolated as a natural product from the herbs of Liriodendron tulipifera, its chemical synthesis is of interest for creating analogues and for applications where a reliable synthetic source is required. This dione (B5365651) serves as a potential building block in organic synthesis due to its rigid, gem-dimethyl-substituted scaffold. The following protocol describes a plausible, though not experimentally cited, method for its preparation.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 2,2,6,6-tetramethylcyclohexanone (B74775).

  • Reduction: The starting ketone is reduced to the corresponding 1,4-diol, 2,2,5,5-tetramethylcyclohexane-1,4-diol. This can be achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

  • Oxidation: The resulting diol is then oxidized to the target 1,4-dione, this compound. A common method for this transformation is the use of an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Jones oxidation (chromic acid). The protocol below will detail the PCC oxidation, which is generally milder and offers higher selectivity.

Experimental Protocol

Disclaimer: This is a generalized protocol and has not been optimized for this specific synthesis. Researchers must perform their own risk assessment and optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2,2,5,5-Tetramethylcyclohexane-1,4-diol

  • Materials and Equipment:

    • 2,2,6,6-Tetramethylcyclohexanone

    • Sodium borohydride (NaBH₄)

    • Methanol (B129727) (MeOH)

    • Deionized water (H₂O)

    • Hydrochloric acid (HCl), 1 M solution

    • Ethyl acetate (B1210297) (EtOAc)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 2,2,6,6-tetramethylcyclohexanone (1.0 eq) in methanol (approx. 5 mL per gram of ketone).

    • Cool the solution in an ice bath to 0 °C with magnetic stirring.

    • Slowly add sodium borohydride (1.5 eq) to the solution in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Quench the reaction by slowly adding 1 M HCl until the effervescence ceases and the pH is acidic (~pH 2-3).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate in vacuo to yield the crude 2,2,5,5-tetramethylcyclohexane-1,4-diol. The product may be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

  • Materials and Equipment:

    • 2,2,5,5-Tetramethylcyclohexane-1,4-diol (from Step 1)

    • Pyridinium chlorochromate (PCC)

    • Anhydrous dichloromethane (B109758) (DCM)

    • Silica (B1680970) gel

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, rotary evaporator.

  • Procedure:

    • In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend PCC (2.5 eq) in anhydrous dichloromethane (approx. 7 mL per gram of diol).

    • To this stirred suspension, add a solution of 2,2,5,5-tetramethylcyclohexane-1,4-diol (1.0 eq) in anhydrous DCM dropwise over 15 minutes.

    • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

    • Wash the silica gel plug with additional diethyl ether.

    • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization (e.g., from hexanes).

Data Presentation

The following table summarizes the key reactants and expected product properties for this proposed synthesis.

Compound NameMolecular FormulaMolar Mass ( g/mol )RoleStoichiometric Eq.
2,2,6,6-TetramethylcyclohexanoneC₁₀H₁₈O154.25Starting Material1.0
Sodium BorohydrideNaBH₄37.83Reducing Agent1.5
2,2,5,5-Tetramethylcyclohexane-1,4-diolC₁₀H₂₀O₂172.26Intermediate~1.0 (Theoretical)
Pyridinium Chlorochromate (PCC)C₅H₆NCrO₃Cl215.56Oxidizing Agent2.5
This compound C₁₀H₁₆O₂ 168.23 Final Product ~1.0 (Theoretical)

Visualization of Experimental Workflow

The logical flow of the proposed synthesis is illustrated below.

SynthesisWorkflow Start Start: 2,2,6,6-Tetramethylcyclohexanone Reagents1 Reagents: 1. NaBH₄ 2. Methanol Step1 Step 1: Reduction Start->Step1 Input Reagents1->Step1 Add to Intermediate Intermediate: 2,2,5,5-Tetramethylcyclohexane-1,4-diol Step1->Intermediate Yields Reagents2 Reagents: 1. PCC 2. Dichloromethane Step2 Step 2: Oxidation Intermediate->Step2 Input Reagents2->Step2 Add to Purification Workup & Purification Step2->Purification Crude Product FinalProduct Final Product: This compound Purification->FinalProduct Yields

Application Notes and Protocols for the Purification of 2,2,5,5-Tetramethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the purification of 2,2,5,5-Tetramethylcyclohexane-1,4-dione. Due to a lack of specific literature for this compound, the protocols described herein are adapted from established methods for similar cyclic ketones and diketones. The primary purification techniques covered are recrystallization, column chromatography, and sublimation. Additionally, methods for the assessment of purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are detailed. All quantitative data presented are estimates based on typical outcomes for these purification methods and should be considered as general guidance.

Introduction

This compound is a cyclic diketone with potential applications in organic synthesis and as a building block in medicinal chemistry. The purity of this compound is critical for ensuring the reliability and reproducibility of experimental results. This document outlines three common and effective methods for its purification. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity and yield.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol [1]
Appearance White to off-white solid (presumed)
Melting Point Not available. Estimated to be in the range of 70-90 °C based on similar structures.
Boiling Point Not available.
Solubility Expected to be soluble in a range of organic solvents such as acetone, ethanol, ethyl acetate (B1210297), and dichloromethane (B109758). Poorly soluble in water.

Purification Techniques

The following sections provide detailed protocols for three recommended purification techniques. A general workflow for the purification and analysis process is illustrated below.

Purification_Workflow cluster_purification Purification Stage cluster_analysis Purity Analysis Stage Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Sublimation Sublimation Crude Product->Sublimation Purified Product Purified Product Recrystallization->Purified Product Column Chromatography->Purified Product Sublimation->Purified Product Purity Analysis Purity Analysis Purified Product->Purity Analysis GC-MS GC-MS Purity Analysis->GC-MS qNMR qNMR Purity Analysis->qNMR Final Report Final Report GC-MS->Final Report qNMR->Final Report

Caption: General workflow for the purification and analysis of this compound.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol:

  • Solvent Selection:

    • Place a small amount of the crude this compound (approx. 50 mg) into several test tubes.

    • Add a small amount of a test solvent (e.g., ethanol, methanol, ethyl acetate, hexane (B92381), or a mixture) to each tube.

    • Observe the solubility at room temperature. A suitable solvent should dissolve the compound sparingly at room temperature but completely upon heating.

    • Heat the soluble samples to boiling and observe for complete dissolution.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a good solvent system.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture with gentle swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Experimental Protocol:

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a common choice for compounds of moderate polarity like diketones.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of the silica gel in the chosen eluent.

    • Pour the slurry into a chromatography column, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes.

    • The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Solvent Evaporation and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Sublimation

Sublimation is a purification technique for solids that can transition directly from the solid to the gas phase without passing through a liquid phase. This method is effective for removing non-volatile impurities.

Experimental Protocol:

  • Apparatus Setup:

    • Place the crude this compound in a sublimation apparatus.

    • Insert a cold finger (a condenser) into the apparatus.

  • Sublimation Process:

    • Connect the apparatus to a vacuum pump and reduce the pressure.

    • Gently heat the bottom of the apparatus containing the crude product.

    • The compound will sublime and then deposit as pure crystals on the cold surface of the condenser.

  • Product Collection:

    • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.

    • Carefully remove the cold finger and scrape off the purified crystals.

Quantitative Data Summary

The following table summarizes the estimated purity and yield for each purification technique. These values are based on general expectations for the purification of crystalline organic solids and have not been experimentally verified for this compound.

Purification TechniqueEstimated PurityEstimated YieldNotes
Recrystallization > 98%70-90%Highly dependent on the choice of solvent and the nature of the impurities.
Column Chromatography > 99%50-80%Effective for separating compounds with different polarities. Yield can be lower due to product loss on the column.
Sublimation > 99.5%40-70%Best for removing non-volatile or colored impurities. Yield can be variable.

Purity Analysis Protocols

To determine the purity of the final product, the following analytical techniques are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Data Analysis: The purity can be estimated by the relative area percentage of the main peak in the chromatogram. The mass spectrum will confirm the identity of the compound.

Quantitative NMR (qNMR) Spectroscopy

qNMR is an accurate and non-destructive method for determining the purity of organic compounds.[2][3]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a sample of the purified this compound.

    • Accurately weigh a certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone). The standard should have a resonance that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Logical Relationships in Purification

The selection of a purification method is often a sequential process, as illustrated in the diagram below.

Purification_Logic Crude Product Crude Product Initial Assessment Initial Assessment Crude Product->Initial Assessment Recrystallization Recrystallization Initial Assessment->Recrystallization Solid with soluble impurities Column Chromatography Column Chromatography Initial Assessment->Column Chromatography Mixture of polarities Sublimation Sublimation Initial Assessment->Sublimation Volatile solid with non-volatile impurities Purity Check Purity Check Recrystallization->Purity Check Column Chromatography->Purity Check Sublimation->Purity Check Purity Check->Column Chromatography Purity < 98% Final Product Final Product Purity Check->Final Product Purity > 98%

Caption: Decision-making workflow for selecting a purification technique.

Conclusion

The protocols provided in this document offer a comprehensive guide for the purification and purity analysis of this compound. While these methods are based on established chemical principles, they should be optimized for specific experimental conditions. It is strongly recommended to perform small-scale trials to determine the most effective purification strategy for a given sample. The use of analytical techniques such as GC-MS and qNMR is essential for verifying the purity of the final product.

References

Application Notes and Protocols: Reaction Mechanisms Involving 2,2,5,5-Tetramethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of key reaction mechanisms involving 2,2,5,5-tetramethylcyclohexane-1,4-dione, a versatile building block in organic synthesis. The protocols detailed below offer starting points for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. The inherent symmetry and steric hindrance of this dione (B5365651) often lead to unique reactivity and selectivity.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful method for the conversion of ketones to esters, or in the case of cyclic ketones, to lactones.[1][2][3] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is typically carried out using peroxy acids or hydrogen peroxide.[2] For a symmetrical ketone like this compound, the oxidation of one or both carbonyl groups can lead to the formation of mono- or di-lactones, respectively. These lactones are valuable intermediates for the synthesis of polyesters and other complex molecules.

Signaling Pathway: General Baeyer-Villiger Oxidation

baeyer_villiger ketone 2,2,5,5-Tetramethyl- cyclohexane-1,4-dione criegee Criegee Intermediate ketone->criegee Protonation & Nucleophilic Attack peroxy_acid Peroxy Acid (e.g., m-CPBA) peroxy_acid->criegee lactone Mono-lactone or Di-lactone criegee->lactone Rearrangement acid Carboxylic Acid Byproduct criegee->acid Elimination

Caption: Baeyer-Villiger oxidation of the target dione.

Experimental Protocol: Baeyer-Villiger Oxidation

Objective: To synthesize the corresponding lactone from this compound.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 to 2.2 eq, depending on whether mono- or di-lactone is desired) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ReactantReagentProductYield (%)Reference
This compoundm-CPBA (1.1 eq)Mono-lactoneNot reported[4]
This compoundm-CPBA (2.2 eq)Di-lactoneNot reported[4]

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of a carbonyl group to a carbon-carbon double bond using a phosphorus ylide.[1][5][6] The reaction is highly versatile and provides excellent control over the location of the double bond.[7] For this compound, a mono- or di-olefination can be achieved, leading to the formation of exo-methylene cyclohexanones or cyclohexadienes. These products can serve as precursors for polymers and other functional materials.

Signaling Pathway: General Wittig Reaction

wittig_reaction ketone 2,2,5,5-Tetramethyl- cyclohexane-1,4-dione oxaphosphetane Oxaphosphetane Intermediate ketone->oxaphosphetane [2+2] Cycloaddition ylide Phosphorus Ylide (e.g., Ph3P=CH2) ylide->oxaphosphetane alkene Exo-methylene Product oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Wittig olefination of the target dione.

Experimental Protocol: Wittig Reaction

Objective: To synthesize the corresponding exo-methylene derivative of this compound.

Materials:

  • Methyltriphenylphosphonium (B96628) bromide

  • n-Butyllithium (n-BuLi) or other strong base

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add n-BuLi (1.05 eq).

  • Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide (a color change is often observed).

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the ylide solution to 0 °C and slowly add the dione solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

ReactantReagentProductYield (%)Reference
This compoundMethylenetriphenylphosphorane4,4,7,7-Tetramethyl-spiro[2.5]octan-6-oneNot reported[1]

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[8] The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.[9][10] This one-pot procedure is highly efficient for the synthesis of primary, secondary, and tertiary amines.[9] Starting from this compound, a variety of amino-substituted cyclohexanes can be prepared, which are of interest in the development of new pharmaceuticals.

Signaling Pathway: General Reductive Amination

reductive_amination ketone 2,2,5,5-Tetramethyl- cyclohexane-1,4-dione imine Imine/Enamine Intermediate ketone->imine amine Amine (R-NH2) amine->imine Condensation product_amine Amino-cyclohexane Product imine->product_amine reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product_amine Reduction

Caption: Reductive amination of the target dione.

Experimental Protocol: Reductive Amination

Objective: To synthesize an amino-derivative of 2,2,5,5-tetramethylcyclohexane.

Materials:

  • This compound

  • Amine (e.g., ammonium acetate (B1210297) for primary amine)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Glacial acetic acid

  • Diethyl ether

  • Aqueous sodium hydroxide (B78521) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (e.g., ammonium acetate, 1.5 eq) in methanol.

  • Add a few drops of glacial acetic acid to maintain a pH between 6 and 7.

  • Add sodium cyanoborohydride (1.2 eq) portion-wise to the stirring solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Carefully add aqueous sodium hydroxide solution to basify the mixture to pH > 10.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by an appropriate method (e.g., distillation or chromatography).

ReactantAmine SourceReducing AgentProductYield (%)Reference
This compoundAmmonium AcetateNaBH₃CN4-Amino-2,2,5,5-tetramethylcyclohexan-1-oneNot reported[11]

Disclaimer: These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes. Appropriate safety precautions should always be taken when handling chemicals.

References

Application Notes & Protocols: Bicyclic Annulation of 2,2,5,5-Tetramethylcyclohexane-1,4-dione utilizing Fischer Carbenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fischer carbene complexes are versatile reagents in organic synthesis, enabling the construction of complex carbocyclic and heterocyclic frameworks. Their electrophilic carbene carbon allows for a variety of transformations, including annulation reactions. This document details a proposed application of Fischer carbenes in the annulation of 2,2,5,5-tetramethylcyclohexane-1,4-dione, a sterically hindered and non-enolizable cyclic dione. This reaction provides a novel entry into functionalized bicyclic systems, which are of significant interest in medicinal chemistry as rigid scaffolds and bioisosteres. The protocol described herein outlines a potential pathway for the synthesis of these valuable compounds.

Proposed Reaction Pathway

The reaction between a Fischer carbene and this compound is proposed to proceed via a formal [2+2] cycloaddition of the electrophilic carbene carbon to one of the carbonyl groups of the dione. This is followed by a rearrangement of the intermediate oxametallacyclobutane to furnish a bicyclic enol ether. Subsequent hydrolysis can then yield the corresponding bicyclic ketone. This proposed mechanism is depicted below.

G cluster_cycloaddition [2+2] Cycloaddition cluster_rearrangement Rearrangement cluster_hydrolysis Hydrolysis FC Fischer Carbene (Cr(CO)5=C(OMe)R) Dione Intermediate Oxametallacyclobutane Intermediate FC->Intermediate + Dione EnolEther Bicyclic Enol Ether Intermediate->EnolEther Product Bicyclic Ketone Product EnolEther->Product H3O+ G start Start setup Set up a dry Schlenk flask under inert atmosphere. start->setup add_reagents Add this compound (1.0 eq) and Fischer carbene (1.1 eq) to the flask. setup->add_reagents add_solvent Add dry, degassed solvent (e.g., toluene). add_reagents->add_solvent heat Heat the reaction mixture to the specified temperature (e.g., 80 °C). add_solvent->heat monitor Monitor the reaction progress by TLC. heat->monitor cool Cool the reaction to room temperature. monitor->cool Reaction Complete filter Filter the mixture through a pad of Celite. cool->filter concentrate Concentrate the filtrate under reduced pressure. filter->concentrate chromatography Purify the crude product by column chromatography on silica (B1680970) gel. concentrate->chromatography characterize Characterize the purified product (NMR, HRMS, IR). chromatography->characterize end End characterize->end

Application Notes: Derivatization of 2,2,5,5-Tetramethylcyclohexane-1,4-dione for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cyclohexane-dione scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1] While 2,2,5,5-tetramethylcyclohexane-1,4-dione, a monoterpenoid found in Liriodendron tulipifera, is not extensively studied, its structural similarity to other bioactive cyclic diones suggests its potential as a starting point for the development of novel therapeutic agents.[2] Structurally related cyclohexane-1,3-dione derivatives, for instance, have been identified as inhibitors of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, leading to herbicidal activity.[1] Furthermore, other cyclic dione (B5365651) frameworks have demonstrated antifungal, anti-inflammatory, and cytostatic properties.[1]

This document outlines protocols for the derivatization of this compound and a subsequent biological screening cascade to explore the therapeutic potential of the resulting compound library. The derivatization strategies focus on introducing chemical diversity through reductive amination, Knoevenagel condensation, and the formation of heterocyclic scaffolds, which are common approaches in drug discovery.[3][4][5]

Derivatization Strategies

The derivatization of this compound can be approached through several key synthetic transformations to generate a library of diverse compounds.

Protocol 1: Reductive Amination

Reductive amination is a robust method for converting carbonyl groups into amines.[6][7] This one-pot reaction typically involves the formation of an imine intermediate from the dione and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[6][8]

Objective: To synthesize a library of mono- and di-amino derivatives of this compound.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add the desired amine (1.1 eq for mono-amination, 2.2 eq for di-amination) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq for mono-amination, 3.0 eq for di-amination) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) with triethylamine).

Data Presentation:

EntryAmineProductYield (%)
1BenzylamineMono-amino derivativeQuantitative Data
2BenzylamineDi-amino derivativeQuantitative Data
3MorpholineMono-amino derivativeQuantitative Data
4MorpholineDi-amino derivativeQuantitative Data

Protocol 2: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[5][9] This reaction is valuable for introducing exocyclic double bonds and extending conjugation.

Objective: To synthesize derivatives of this compound bearing arylidene or similar functionalities.

Materials:

  • This compound

  • Active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate)

  • Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Piperidine or pyrrolidine (B122466) (as catalyst)

  • Ethanol or toluene

  • Dean-Stark apparatus (if using toluene)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq for mono-condensation) in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by silica gel column chromatography.

Data Presentation:

EntryActive Methylene CompoundProductYield (%)
1MalononitrileMono-condensed productQuantitative Data
2MalononitrileDi-condensed productQuantitative Data
3Ethyl cyanoacetateMono-condensed productQuantitative Data
4Ethyl cyanoacetateDi-condensed productQuantitative Data

Protocol 3: Synthesis of Heterocyclic Derivatives

1,4-Diketones are excellent precursors for the synthesis of various heterocyclic compounds, which are of great interest in drug discovery.[4] Reaction with hydrazine (B178648) or its derivatives can yield pyridazine (B1198779) derivatives, while reaction with diamines can lead to the formation of diazepines or quinoxalines.[10]

Objective: To synthesize fused heterocyclic derivatives of this compound.

Materials:

  • This compound

  • Hydrazine hydrate (B1144303) or phenylhydrazine

  • o-Phenylenediamine

  • Ethanol or acetic acid

  • Silica gel for column chromatography

Procedure (for Pyridazine formation):

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise.

  • Reflux the mixture for 6-12 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation:

EntryReagentHeterocyclic ProductYield (%)
1Hydrazine hydratePyridazine derivativeQuantitative Data
2PhenylhydrazineN-phenylpyridazine derivativeQuantitative Data
3o-PhenylenediamineQuinoxaline derivativeQuantitative Data

Biological Screening Cascade

A tiered approach to biological screening is recommended to efficiently identify promising compounds.

Tier 1: Primary Screening (In Vitro)

  • Antiproliferative Activity: Screen the synthesized library against a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) using a standard MTS or MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).

  • Antimicrobial Activity: Evaluate the compounds against a panel of Gram-positive and Gram-negative bacteria and fungal strains using broth microdilution to determine the minimum inhibitory concentration (MIC).

  • Antioxidant Activity: Assess the radical scavenging potential using a DPPH assay.[11]

Tier 2: Secondary Screening & Mechanism of Action Studies

For compounds showing significant activity in Tier 1, further investigation is warranted:

  • Enzyme Inhibition Assays: Based on the structural similarity to known inhibitors, assays for enzymes like p-hydroxyphenylpyruvate dioxygenase (HPPD) could be performed.[1]

  • Cell Cycle Analysis: For antiproliferative hits, flow cytometry can be used to determine the effect on the cell cycle.

  • Apoptosis Assays: Annexin V/PI staining can be used to determine if the antiproliferative effect is due to the induction of apoptosis.

Data Presentation for Biological Screening:

Compound IDAntiproliferative IC₅₀ (µM) [MCF-7]Antimicrobial MIC (µg/mL) [E. coli]Antioxidant EC₅₀ (µM)
D-001Quantitative DataQuantitative DataQuantitative Data
D-002Quantitative DataQuantitative DataQuantitative Data
............

Visualizations

Derivatization_Workflow cluster_reactions Derivatization Reactions cluster_products Compound Library start 2,2,5,5-Tetramethyl- cyclohexane-1,4-dione reductive_amination Reductive Amination (Primary/Secondary Amines, NaBH(OAc)3) start->reductive_amination knoevenagel Knoevenagel Condensation (Active Methylene Compounds, Piperidine) start->knoevenagel heterocycle Heterocycle Formation (Hydrazine, Diamines) start->heterocycle amines Mono- and Di-amino Derivatives reductive_amination->amines alkenes α,β-Unsaturated Ketones knoevenagel->alkenes heterocycles Fused Heterocycles (e.g., Pyridazines) heterocycle->heterocycles screening Biological Screening (Tiered Approach) amines->screening alkenes->screening heterocycles->screening

Caption: Derivatization and screening workflow.

Caption: Biological screening cascade.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 2,2,5,5-Tetramethylcyclohexane-1,4-dione and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 2,2,5,5-tetramethylcyclohexane-1,4-dione is a critical transformation for the synthesis of the corresponding diols, namely cis- and trans-2,2,5,5-tetramethylcyclohexane-1,4-diol. These diols are valuable building blocks in medicinal chemistry and materials science due to their rigid, sterically hindered cyclohexane (B81311) core. The stereochemical outcome of the hydrogenation is of paramount importance, as the biological activity and material properties of the final products are often dependent on the specific isomer obtained.

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound, focusing on achieving high yields and stereoselectivity. The protocols are based on established methodologies for the reduction of sterically hindered cyclic ketones.

Precursor Synthesis

While this compound is commercially available, its synthesis is a key preceding step. A common route involves the oxidation of a suitable precursor.

Catalytic Hydrogenation of this compound

The reduction of the two carbonyl groups in this compound can lead to the formation of two diastereomeric diols: the cis-diol and the trans-diol. The stereoselectivity of the hydrogenation is influenced by several factors, including the choice of catalyst, solvent, temperature, and pressure. The steric hindrance posed by the four methyl groups significantly impacts the approach of hydrogen to the carbonyl carbons.

General Reaction Pathway:

G cluster_conditions Reaction Conditions This compound This compound Catalyst Catalyst (e.g., Ru/C, Raney Ni, PtO2) cis_diol cis-2,2,5,5-Tetramethyl- cyclohexane-1,4-diol This compound->cis_diol Hydrogenation trans_diol trans-2,2,5,5-Tetramethyl- cyclohexane-1,4-diol This compound->trans_diol Hydrogenation Solvent Solvent (e.g., Isopropanol, Ethanol, tert-Butanol) Hydrogen H2 (gas) Conditions Temperature & Pressure G start Start reactor_setup Reactor Setup: - Add dione, Ru/C, and solvent to autoclave start->reactor_setup hydrogenation Hydrogenation: - Seal and purge reactor - Pressurize with H2 - Heat and stir reactor_setup->hydrogenation monitoring Monitor Reaction Progress: - Observe H2 uptake hydrogenation->monitoring workup Work-up: - Cool and vent reactor - Filter to remove catalyst monitoring->workup isolation Isolation: - Evaporate solvent workup->isolation analysis Analysis: - GC-MS or NMR for yield and stereoselectivity isolation->analysis purification Purification (optional): - Recrystallization or chromatography analysis->purification end End purification->end G catalyst Catalyst Type (e.g., Ru/C, Raney Ni) outcome Stereochemical Outcome (cis:trans ratio) catalyst->outcome conditions Reaction Conditions (Temp, Pressure, Solvent) conditions->outcome substrate Substrate Conformation (Steric Hindrance) substrate->outcome

Application Notes and Protocols for the Quantification of 2,2,5,5-Tetramethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,5-Tetramethylcyclohexane-1,4-dione is a cyclic dione (B5365651) of interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies. This document provides detailed analytical methods for the quantitative analysis of this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are designed to be robust and suitable for implementation in research and quality control laboratories.

Analytical Methods

Two primary analytical techniques are recommended for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and specificity, and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Mass Spectrometry (HPLC-MS) detection for its versatility with less volatile samples and amenability to various sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the volatility of this compound, GC-MS offers excellent separation and sensitive detection.

Experimental Protocol: GC-MS

a. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample containing this compound in a high-purity volatile solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Prepare a series of calibration standards by dissolving a reference standard of this compound in the same solvent to cover the expected concentration range of the samples.

  • To improve precision, add a suitable internal standard (e.g., a non-interfering stable isotope-labeled analog or a compound with similar chemical properties) to all calibration standards and samples at a constant concentration.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 20:1 split ratio) at 250°C.

  • Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 168, 112, 83, 55).

c. Data Analysis:

  • Integrate the peak areas of the target analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution IS_Addition Internal Standard Addition Dissolution->IS_Addition Injection GC Injection IS_Addition->Injection Calibration_Prep Calibration Standard Preparation Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration_Curve Calibration Curve Construction Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing Derivatization Derivatization with DNPH Sample->Derivatization Quenching Reaction Quenching Derivatization->Quenching Injection HPLC Injection Quenching->Injection Separation Reverse-Phase Separation Injection->Separation Detection UV Detection (365 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration_Curve Calibration Curve Construction Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

The Untapped Potential of 2,2,5,5-Tetramethylcyclohexane-1,4-dione in Medicinal Chemistry: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite its presence as a natural product, 2,2,5,5-tetramethylcyclohexane-1,4-dione remains a largely unexplored scaffold in the realm of medicinal chemistry. A comprehensive review of current scientific literature reveals a significant gap in research regarding its specific applications in drug discovery and development. While the broader class of cyclohexane-dione derivatives has shown promise in yielding biologically active compounds, specific data on the bioactivity, quantitative structure-activity relationships, and detailed experimental protocols for the tetramethylated analogue are conspicuously absent.

This compound is a monoterpenoid that has been isolated from the herbs of Liriodendron tulipifera.[1][2][3] Its rigid, sterically hindered cyclohexane (B81311) ring presents a unique three-dimensional framework that could be exploited for the design of novel therapeutic agents. The gem-dimethyl groups lock the conformation of the cyclohexane ring, which could lead to higher selectivity for biological targets compared to more flexible scaffolds.

While direct applications are not documented, the synthetic versatility of the related, unsubstituted cyclohexane-1,4-dione core in generating diverse heterocyclic compounds suggests potential pathways for derivatization. For instance, various derivatives of cyclohexane-1,3-dione have been synthesized and evaluated for their anti-proliferative and tyrosine kinase inhibitory activities. This highlights the potential of the cyclohexane-dione scaffold as a starting point for the development of targeted therapies.

Future Research Directions and Hypothetical Applications

Given the lack of specific data, this section outlines hypothetical applications and potential research workflows for investigating the medicinal chemistry potential of this compound.

Hypothetical Workflow for Investigating Biological Activity

The following diagram illustrates a potential workflow for the initial biological screening and subsequent development of derivatives of this compound.

G cluster_0 Initial Screening cluster_1 Hit Identification & Derivatization cluster_2 Lead Optimization A 2,2,5,5-Tetramethyl- cyclohexane-1,4-dione B Broad Biological Screening (e.g., cytotoxicity, antimicrobial, enzyme inhibition assays) A->B C Identification of 'Hit' Activity B->C D Chemical Modification & Synthesis of Analogs C->D E Structure-Activity Relationship (SAR) Studies D->E F In vitro & In vivo Pharmacological Testing E->F

A potential workflow for drug discovery using the target scaffold.

Protocols for Hypothetical Synthetic Modifications

While no specific protocols for the medicinal chemistry applications of this compound exist, one could adapt established synthetic methodologies for related diones to generate a library of derivatives for biological screening.

Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

This protocol describes a general procedure for the condensation of an active methylene (B1212753) compound with one of the carbonyl groups of this compound, which could serve as a key step in creating a diverse library of compounds.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Base catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, toluene)

  • Dean-Stark apparatus (if using toluene)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of the base (e.g., 0.1 equivalents of piperidine).

  • If using toluene, equip the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Conclusion

The field of medicinal chemistry is in constant need of novel molecular scaffolds to address the challenges of drug resistance and the need for more selective and potent therapies. This compound, with its unique and rigid structure, represents a promising yet underexplored starting point for the design and synthesis of new bioactive molecules. The lack of current research in this specific area presents a clear opportunity for medicinal chemists and pharmacologists to investigate its potential. The hypothetical workflows and protocols outlined above provide a roadmap for initiating such an exploration, which could lead to the discovery of a new class of therapeutic agents. Further research is imperative to unlock the potential held within this intriguing natural product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,5,5-Tetramethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2,5,5-tetramethylcyclohexane-1,4-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While a definitive, high-yield, one-pot synthesis is not extensively documented in publicly available literature, the most plausible and referenced methods involve the exhaustive methylation of 1,4-cyclohexanedione (B43130). An alternative, though less direct, route could involve the cyclization of a functionalized 2,5-dimethylhexane (B165582) derivative. This guide will focus on the direct alkylation approach.

Q2: What is the general reaction scheme for the synthesis via alkylation of 1,4-cyclohexanedione?

A2: The general scheme involves the deprotonation of 1,4-cyclohexanedione using a strong base to form an enolate, which is then alkylated with a methylating agent. This process is repeated until all four alpha-hydrogens are replaced by methyl groups.

Q3: What are the critical parameters influencing the yield of the reaction?

A3: The key factors that significantly impact the yield include the choice of base, solvent, temperature, and the stoichiometry of the reagents. Purity of the starting materials and inert reaction conditions are also crucial.

Q4: What are the main challenges in this synthesis?

A4: The primary challenges include:

  • Incomplete methylation: Achieving exhaustive tetramethylation can be difficult, leading to a mixture of mono-, di-, tri-, and tetramethylated products.

  • Side reactions: Aldol condensation of the starting material or partially methylated intermediates can occur under basic conditions.

  • Purification: Separating the desired product from the mixture of other alkylated byproducts and starting material can be challenging due to similar physical properties.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Tetramethylated Product
Possible Cause Suggested Solution
Incomplete Deprotonation Use a stronger base or a slight excess of the base to ensure complete enolate formation. Consider using bases like Lithium diisopropylamide (LDA) or Sodium hydride (NaH).
Insufficient Methylating Agent Use a significant excess of the methylating agent (e.g., methyl iodide) to drive the reaction towards tetramethylation.
Suboptimal Reaction Temperature Low temperatures might slow down the reaction rate, while high temperatures can favor side reactions. Optimize the temperature for each methylation step.
Reaction Time Ensure sufficient reaction time for each methylation step to go to completion. Monitor the reaction progress using techniques like TLC or GC-MS.
Issue 2: Presence of Multiple Products in the Final Mixture
Possible Cause Suggested Solution
Stepwise Methylation The methylation occurs in steps, and stopping the reaction prematurely will result in a mixture. Ensure conditions are optimized for exhaustive methylation.
Steric Hindrance As more methyl groups are added, steric hindrance can slow down subsequent alkylations. Using a more reactive methylating agent or adjusting the reaction conditions (e.g., higher temperature, longer reaction time) might be necessary.
Base Strength A base that is too weak may not be able to deprotonate the more sterically hindered intermediates effectively.
Issue 3: Formation of Polymeric or Tar-like Side Products
Possible Cause Suggested Solution
Aldol Condensation This is a common side reaction under basic conditions. Add the base slowly at a low temperature to minimize self-condensation. Use a non-protic solvent.
Oxygen Contamination The reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the enolates.

Experimental Protocols

Protocol 1: Exhaustive Methylation of 1,4-Cyclohexanedione

This protocol is a generalized procedure based on standard alkylation methods for ketones. Optimization will be required for specific laboratory conditions.

Materials:

  • 1,4-Cyclohexanedione

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Base Addition: Carefully add sodium hydride (4.4 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Dissolve 1,4-cyclohexanedione (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.

  • Alkylation: Add methyl iodide (5.0 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to slowly warm to room temperature and then reflux for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain this compound.

Data Presentation

The following table presents hypothetical yield data based on variations in reaction conditions, as might be determined during an optimization study. Actual yields will vary.

Run Base (equivalents) Methyl Iodide (equivalents) Temperature (°C) Reaction Time (h) Yield (%)
1NaH (4.4)5.0Reflux1245
2NaH (4.4)5.0Reflux2460
3LDA (4.4)5.0-78 to RT1255
4NaH (5.0)6.0Reflux2468

Visualizations

Experimental Workflow

experimental_workflow start Start prep Prepare Reaction Vessel (Inert Atmosphere) start->prep base_add Add NaH to THF (0 °C) prep->base_add enolate Add 1,4-Cyclohexanedione (Enolate Formation) base_add->enolate alkylation Add Methyl Iodide (Alkylation) enolate->alkylation reflux Reflux (12-24h) alkylation->reflux workup Quench and Workup reflux->workup extraction Extract with Diethyl Ether workup->extraction purification Purify (Column Chromatography) extraction->purification product 2,2,5,5-Tetramethyl- cyclohexane-1,4-dione purification->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions weak_base Weak Base / Insufficient Amount incomplete_rxn->weak_base Check Base insufficient_meI Insufficient Methyl Iodide incomplete_rxn->insufficient_meI Check Reagent Stoichiometry short_time Reaction Time Too Short incomplete_rxn->short_time Check Reaction Duration aldol Aldol Condensation side_reactions->aldol Check Temperature / Base Addition oxidation Oxidation of Enolate side_reactions->oxidation Check for Inert Atmosphere solution_base Use Stronger/More Base (e.g., LDA) weak_base->solution_base solution_meI Increase Excess of Methyl Iodide insufficient_meI->solution_meI solution_time Increase Reaction Time / Monitor with TLC short_time->solution_time solution_aldol Slow Base Addition at Low Temp. aldol->solution_aldol solution_oxidation Ensure Rigorous Inert Conditions oxidation->solution_oxidation

Caption: A decision tree for troubleshooting low yields in the synthesis.

Optimizing reaction conditions for the synthesis of substituted cyclohexanediones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted cyclohexanediones. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and overcome common challenges in the synthesis of this important class of molecules.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the yield?

A: Low yields in the synthesis of substituted cyclohexanediones, particularly via the Robinson annulation, can be attributed to several factors. Here are some common causes and potential solutions:

  • Polymerization of the Michael Acceptor: α,β-unsaturated ketones, especially methyl vinyl ketone (MVK), are susceptible to polymerization under basic conditions, which is a frequent cause of low yields.[1]

    • Solution: Consider using a more stable precursor to the α,β-unsaturated ketone. For instance, the Wichterle reaction employs 1,3-dichloro-cis-2-butene instead of MVK to prevent polymerization during the Michael addition.[1] Alternatively, preparing a Mannich base of the Michael acceptor and reacting it with the ketone can also mitigate this issue.

  • Suboptimal Base or Solvent: The choice of base and solvent is crucial for efficient enolate formation and the subsequent reaction steps.[2]

    • Solution: Experiment with different base and solvent combinations. Common bases include hydroxides (NaOH, KOH), alkoxides (NaOMe, NaOEt), and tertiary amines (triethylamine, DBU).[2] Aprotic solvents like DMF and DMSO are often preferred as they facilitate enolate formation without protonating the enolate.[2]

  • Retro-Michael Reaction: The initial Michael addition can be reversible, particularly at elevated temperatures, leading to a loss of the intermediate product.[2]

    • Solution: Running the reaction at a lower temperature can help to minimize the retro-Michael reaction.

  • Self-Condensation of the Ketone: The ketone starting material can undergo a self-aldol condensation, especially if it is highly enolizable.[1]

    • Solution: To minimize this side reaction, slowly add the ketone to the reaction mixture that already contains the base and the Michael acceptor. This helps to maintain a low concentration of the ketone enolate.[1]

Issue 2: Formation of Multiple Products or Diastereomers

Q: I am observing multiple spots on my TLC, suggesting the formation of side products or a mixture of diastereomers. How can I improve the selectivity of my reaction?

A: The formation of multiple products is a common challenge, often arising from a lack of control over the reaction's regio- or stereoselectivity.

  • Formation of Multiple Enolates: Unsymmetrical ketones can form different enolates, leading to a mixture of products.[2]

    • Solution: Employing a strong, sterically hindered base can help to direct enolate formation to the desired position.[2]

  • Poor Diastereoselectivity: The stereochemistry of the Robinson annulation can be complex, potentially leading to multiple stereoisomers.[2]

    • Solution: The choice of solvent can significantly influence the stereochemical outcome.[2] Studies have shown that solvent interactions can affect the transition state energies, thereby favoring the formation of one diastereomer over another. Experimenting with different solvents is recommended. Additionally, the trans diastereomer is often favored in kinetically controlled reactions due to antiperiplanar effects in the final aldol (B89426) condensation.[3]

Issue 3: Incomplete Reaction

Q: My reaction does not seem to go to completion, and I have a significant amount of starting material left. What can I do?

A: An incomplete reaction can be due to several factors related to the reaction conditions.

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or a higher temperature to proceed to completion.

    • Solution: Monitor the reaction progress by TLC. If the reaction stalls, consider increasing the temperature or extending the reaction time. However, be mindful that higher temperatures can also promote side reactions.[2]

  • Base Inactivity: The base may have lost its activity due to improper storage or handling.

    • Solution: Use a freshly opened or properly stored base. For instance, sodium hydroxide (B78521) pellets should be weighed quickly as they can absorb water from the atmosphere.

  • Catalyst Loading: In catalyzed reactions, the amount of catalyst can be critical.

    • Solution: While it may seem counterintuitive, in some cases, a lower catalyst loading can lead to a faster reaction and higher yield. This is because the reactant itself (e.g., 1,3-cyclohexanedione) can interact with the catalyst. Optimizing the catalyst loading is therefore essential.

Data Presentation

Table 1: Troubleshooting Guide for the Synthesis of Substituted Cyclohexanediones

Problem Potential Cause Suggested Solution
Low or No Yield Polymerization of Michael acceptor (e.g., MVK)Use a more stable precursor (e.g., in Wichterle reaction) or a Mannich base.[1]
Suboptimal base or solventExperiment with different bases (e.g., NaOH, NaOMe, DBU) and solvents (e.g., EtOH, DMF, DMSO).[2]
Retro-Michael reactionLower the reaction temperature.[2]
Self-condensation of ketoneAdd the ketone slowly to the reaction mixture.[1]
Multiple Products Formation of multiple enolates from unsymmetrical ketonesUse a strong, sterically hindered base to direct enolate formation.[2]
Poor diastereoselectivityExperiment with different solvents to influence the transition state.[2][3]
Incomplete Reaction Insufficient reaction time or temperatureMonitor reaction by TLC and consider increasing temperature or time.[2]
Inactive baseUse a fresh, properly stored base.
Suboptimal catalyst loadingOptimize the catalyst concentration.

Experimental Protocols

Detailed Methodology for the Synthesis of the Wieland-Miescher Ketone (A Robinson Annulation Example)

This protocol describes a two-step procedure for the synthesis of the Wieland-Miescher ketone, a classic product of the Robinson annulation.

Materials:

Procedure:

Step 1: Michael Addition [1]

  • To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in DCM, add triethylamine (4.0 eq) and freshly distilled methyl vinyl ketone (5.0 eq) at 23 °C.[1]

  • Stir the mixture for 96 hours while protecting it from light.[1]

  • Concentrate the mixture under reduced pressure to obtain the crude Michael adduct.[1]

Step 2: Intramolecular Aldol Condensation and Dehydration [1]

  • Dissolve the crude Michael adduct in methanol.

  • Add sodium methoxide (3.0 eq) in one portion while stirring at 23 °C.

  • After 24 hours, add another portion of sodium methoxide (1.0 eq).[1]

  • After an additional 20 hours, quench the reaction by adding saturated aqueous ammonium chloride solution.[1]

Work-up and Purification: [1]

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to yield the Wieland-Miescher ketone.[1]

Visualizations

Experimental_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Aldol Condensation cluster_workup Work-up and Purification start Dissolve 2-methyl-1,3-cyclohexanedione in DCM add_reagents Add triethylamine and MVK start->add_reagents react1 Stir for 96h (protect from light) add_reagents->react1 concentrate1 Concentrate under reduced pressure react1->concentrate1 dissolve Dissolve crude adduct in Methanol concentrate1->dissolve add_base Add Sodium Methoxide dissolve->add_base react2 Stir for 24h add_base->react2 add_more_base Add more Sodium Methoxide react2->add_more_base react3 Stir for 20h add_more_base->react3 quench Quench with aq. NH4Cl react3->quench extract Extract with DCM quench->extract wash Wash, Dry, and Concentrate extract->wash purify Column Chromatography wash->purify product Wieland-Miescher Ketone purify->product

Caption: Experimental workflow for the synthesis of Wieland-Miescher ketone.

Troubleshooting_Logic start Reaction Issue low_yield Low/No Yield? start->low_yield multiple_products Multiple Products? start->multiple_products incomplete_reaction Incomplete Reaction? start->incomplete_reaction polymerization Check for MVK polymerization low_yield->polymerization Yes base_solvent Optimize base and solvent low_yield->base_solvent Yes self_condensation Check for ketone self-condensation low_yield->self_condensation Yes enolate_formation Control enolate formation multiple_products->enolate_formation Yes diastereoselectivity Optimize solvent for diastereoselectivity multiple_products->diastereoselectivity Yes time_temp Increase reaction time/temperature incomplete_reaction->time_temp Yes base_activity Check base activity incomplete_reaction->base_activity Yes catalyst_loading Optimize catalyst loading incomplete_reaction->catalyst_loading Yes

Caption: Troubleshooting decision tree for cyclohexanedione synthesis.

References

Avoiding rearrangement byproducts in 2,2,5,5-Tetramethylcyclohexane-1,4-dione reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,5,5-tetramethylcyclohexane-1,4-dione. The focus is on avoiding rearrangement byproducts in common synthetic transformations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions with this compound, providing potential causes and recommended solutions.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of this compound is a key transformation to produce the corresponding lactone, 3,3,6,6-tetramethyl-1,5-dioxacycloheptane-2,7-dione. However, side reactions can occur.

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of the starting dione (B5365651). 1. Insufficiently reactive peroxyacid. 2. Reaction temperature is too low. 3. Steric hindrance from the gem-dimethyl groups slowing the reaction.1. Use a more reactive peroxyacid such as trifluoroperacetic acid (TFPAA) or meta-chloroperoxybenzoic acid (m-CPBA).[1][2] 2. Gently warm the reaction mixture, monitoring for decomposition of the peroxyacid. 3. Increase the reaction time and use a stoichiometric or slight excess of the oxidizing agent.
Formation of diacid byproduct instead of dilactone. Hydrolysis of the lactone product during workup or purification.1. Perform an anhydrous workup. 2. Use chromatography on neutral or deactivated silica (B1680970) gel for purification. 3. Avoid acidic conditions during workup.
Incomplete reaction, yielding mono-lactone. Insufficient amount of oxidizing agent for the double Baeyer-Villiger oxidation.1. Use at least two equivalents of the peroxyacid per equivalent of the dione. 2. Monitor the reaction by TLC or GC-MS to ensure complete conversion.
Wolff-Kishner Reduction

The Wolff-Kishner reduction aims to reduce the ketone functionalities to methylene (B1212753) groups, yielding 1,1,4,4-tetramethylcyclohexane. The high temperatures and strong basic conditions can be problematic.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete reduction or no reaction. 1. Steric hindrance around the carbonyl groups preventing the formation of the hydrazone intermediate.[3] 2. Insufficient reaction temperature or time.1. Use the Huang-Minlon modification, which involves higher temperatures and removal of water to drive the reaction to completion.[2] 2. Consider a modified procedure using a pre-formed N-tert-butyldimethylsilylhydrazone, which can be reduced under milder conditions.[2]
Formation of azine byproduct. Reaction of the hydrazone intermediate with unreacted starting material.[4]1. Use a larger excess of hydrazine (B178648) hydrate (B1144303). 2. Ensure rigorous exclusion of water during the initial stages of the reaction.
Rearrangement or cleavage of the cyclohexane (B81311) ring. Strained rings adjacent to the carbonyl group can undergo cleavage under the harsh reaction conditions. While less likely for this substrate, it is a possibility.1. Employ milder reduction conditions if possible, such as the Myers modification involving N-tert-butyldimethylsilylhydrazones.[2] 2. Carefully control the reaction temperature to avoid excessive decomposition.
Wittig Reaction

The Wittig reaction is used to convert the carbonyl groups into exocyclic double bonds, forming 1,4-bis(methylene)-2,2,5,5-tetramethylcyclohexane. Steric hindrance is a major challenge.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired diene. Steric hindrance from the four methyl groups preventing the approach of the Wittig reagent.[5]1. Use a less sterically demanding and more reactive ylide, such as methylenetriphenylphosphorane (B3051586).[6] 2. Employ harsher reaction conditions (e.g., higher temperature, longer reaction time), but monitor for ylide decomposition. 3. Consider alternative olefination methods like the Peterson or Tebbe olefination.
Formation of mono-olefin instead of the di-olefin. 1. Insufficient amount of Wittig reagent. 2. The second Wittig reaction is significantly slower due to steric hindrance and potential electronic effects.1. Use a larger excess of the Wittig reagent (at least 2 equivalents). 2. Increase the reaction time and/or temperature after the formation of the mono-olefin is observed.

Frequently Asked Questions (FAQs)

Q1: Is this compound susceptible to Favorskii rearrangement?

A1: The classic Favorskii rearrangement requires an α-halo ketone with an enolizable proton on the opposite side of the carbonyl group. Since this compound lacks α-protons, it cannot undergo the standard Favorskii rearrangement. However, if a halogen atom is introduced at the 3- or 6-position, the resulting α-halo ketone could potentially undergo a quasi-Favorskii rearrangement in the presence of a base, which does not require enolization. This would lead to a ring contraction, forming a substituted cyclopentanecarboxylic acid derivative.

Q2: What is the expected product of the Baeyer-Villiger oxidation of this compound?

A2: The expected product is the corresponding seven-membered ring dilactone, 3,3,6,6-tetramethyl-1,5-dioxacycloheptane-2,7-dione. The migratory aptitude in the Baeyer-Villiger reaction favors the migration of more substituted carbon atoms. In this case, the quaternary carbon adjacent to the carbonyl group would migrate.[1][7]

Q3: How can I avoid side reactions in the Wolff-Kishner reduction of this sterically hindered dione?

A3: Due to the steric hindrance, forcing conditions are often necessary, which can lead to side reactions. To minimize these:

  • Use the Huang-Minlon modification: This involves using a high-boiling solvent like diethylene glycol and distilling off water to drive the hydrazone formation and subsequent reduction.[2]

  • Ensure a sufficient excess of hydrazine: This helps to favor the formation of the hydrazone over the competing azine formation.[4]

  • Consider milder, modified procedures: The use of pre-formed N-tert-butyldimethylsilylhydrazones, which can be reduced under gentler conditions, may be a suitable alternative to avoid rearrangement or degradation.[2]

Q4: What challenges should I anticipate with the Wittig reaction on this compound?

A4: The primary challenge is the significant steric hindrance around the carbonyl groups, which can make the nucleophilic attack by the Wittig ylide difficult.[5] This can lead to low yields or the reaction not proceeding at all. Using a small and highly reactive ylide like methylenetriphenylphosphorane is recommended.[6] Even so, forcing conditions may be required, and achieving the double olefination to form the diene can be challenging.

Experimental Protocols

Protocol 1: Baeyer-Villiger Oxidation of this compound

This protocol is a general guideline for the double Baeyer-Villiger oxidation to form 3,3,6,6-tetramethyl-1,5-dioxacycloheptane-2,7-dione.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Sodium phosphate (B84403) buffer (optional, to maintain neutral pH)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add m-CPBA (2.2 eq) portion-wise at 0 °C. If the reaction is sluggish, it can be allowed to warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to days for completion.

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain 3,3,6,6-tetramethyl-1,5-dioxacycloheptane-2,7-dione.

Protocol 2: Wolff-Kishner Reduction (Huang-Minlon Modification) of this compound

This protocol describes the reduction of the dione to 1,1,4,4-tetramethylcyclohexane.

Materials:

  • This compound

  • Hydrazine hydrate (85% or higher)

  • Potassium hydroxide (B78521) (KOH)

  • Diethylene glycol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a distillation head, combine this compound (1.0 eq), KOH (4.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol.

  • Heat the mixture to reflux for 1-2 hours to form the dihydrazone.

  • After the initial reflux, arrange for distillation and slowly raise the temperature to remove water and excess hydrazine.

  • Once the temperature of the reaction mixture reaches ~200 °C, maintain it at reflux for an additional 3-4 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product, 1,1,4,4-tetramethylcyclohexane, can be purified by distillation.

Visualizations

Baeyer_Villiger_Oxidation Start 2,2,5,5-Tetramethyl- cyclohexane-1,4-dione Intermediate Criegee Intermediate (bis-adduct) Start->Intermediate Protonation & Nucleophilic Attack Reagent 2x m-CPBA Reagent->Intermediate Rearrangement Double Migratory Insertion of Oxygen Intermediate->Rearrangement Product 3,3,6,6-Tetramethyl-1,5- dioxacycloheptane-2,7-dione Rearrangement->Product Byproduct Diacid (from hydrolysis) Product->Byproduct Hydrolysis

Caption: Baeyer-Villiger oxidation pathway of this compound.

Wolff_Kishner_Reduction Start 2,2,5,5-Tetramethyl- cyclohexane-1,4-dione Hydrazone Dihydrazone Intermediate Start->Hydrazone Reagents H2NNH2, KOH High Temperature Reagents->Hydrazone Deprotonation Base-mediated Deprotonation Hydrazone->Deprotonation Side_Reaction Azine Formation Hydrazone->Side_Reaction Reaction with starting material Carbanion Dianion Intermediate (loss of 2 N2) Deprotonation->Carbanion Product 1,1,4,4-Tetramethyl- cyclohexane Carbanion->Product Protonation

Caption: Wolff-Kishner reduction workflow for this compound.

Wittig_Reaction Start 2,2,5,5-Tetramethyl- cyclohexane-1,4-dione Oxaphosphetane Bis-oxaphosphetane Intermediate Start->Oxaphosphetane [2+2] Cycloaddition Problem Steric Hindrance Start->Problem Ylide 2x Ph3P=CH2 Ylide->Oxaphosphetane Ylide->Problem Elimination Cycloreversion Oxaphosphetane->Elimination Product 1,4-Bis(methylene)- 2,2,5,5-tetramethylcyclohexane Elimination->Product Problem->Oxaphosphetane Inhibits formation

Caption: Logical workflow of the Wittig reaction highlighting the challenge of steric hindrance.

References

Troubleshooting low yield in the alkylation of cyclohexanediones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of cyclohexanediones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this critical chemical transformation.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my cyclohexanedione alkylation?

A low yield in cyclohexanedione alkylation can stem from several factors. The most common issue is the competition between C-alkylation (at the carbon atom between the two carbonyl groups) and O-alkylation (at the oxygen of the enolate).[1][2] The desired product often dictates which pathway is preferred. Other potential causes for low yield include incomplete reaction, side reactions, or issues with product purification.

Q2: How can I favor C-alkylation over O-alkylation?

Controlling the regioselectivity of the alkylation is crucial for obtaining the desired product and achieving a high yield. Several factors influence the C- versus O-alkylation outcome.[1]

  • Solvent: Protic solvents, such as ethanol (B145695) or water, can solvate the oxygen atom of the enolate through hydrogen bonding, which hinders O-alkylation and therefore promotes C-alkylation.[1] Polar aprotic solvents like DMF or DMSO, on the other hand, tend to favor O-alkylation.

  • Base and Counter-ion: The choice of base and its corresponding counter-ion plays a significant role.

  • Alkylating Agent: The nature of the alkylating agent is also a key determinant.[1]

For challenging alkylations with unactivated sp³ electrophiles where O-alkylation is a significant problem, a common strategy is to first form a ketodimethyl hydrazone derivative of the cyclohexanedione. This blocks the oxygen atoms and directs the alkylation to the carbon atom. The hydrazone can then be hydrolyzed to reveal the C-alkylated product.[3]

Q3: What conditions favor O-alkylation?

To selectively obtain the O-alkylated product, specific reaction conditions should be employed. A typical protocol involves using a weaker base like potassium carbonate in a polar aprotic solvent such as acetone.[1] Using a more reactive alkylating agent, like dimethyl sulfate, can also favor the formation of the O-alkylated product.[1]

Q4: My reaction seems to be incomplete. What can I do?

Incomplete reactions can be addressed by:

  • Increasing Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Increasing Temperature: Refluxing the reaction mixture can often drive the reaction to completion.[4]

  • Using a Stronger Base: For C-alkylation, a stronger base like potassium hydride (KH) may be necessary to ensure complete deprotonation of the cyclohexanedione.[1][3]

Q5: I'm observing multiple spots on my TLC, indicating side products. What are the likely side reactions?

Besides the competing C- and O-alkylation products, other side reactions can occur, including dialkylation or reactions involving the solvent. The presence of multiple products often complicates purification and reduces the yield of the desired compound.[5] Careful control of stoichiometry and reaction conditions is essential to minimize these side products.

Troubleshooting Guides

Issue 1: Low Yield of the Desired C-Alkylated Product

If you are experiencing a low yield of your target C-alkylated cyclohexanedione, consider the following troubleshooting steps:

Troubleshooting Workflow for Low C-Alkylation Yield

Low_C_Alkylation_Yield start Low Yield of C-Alkylated Product check_O_alkylation Check for O-Alkylated Side Product (TLC, NMR) start->check_O_alkylation change_solvent Switch to Protic Solvent (e.g., Ethanol) check_O_alkylation->change_solvent O-Alkylation Detected check_conditions Review Reaction Conditions (Base, Temperature) check_O_alkylation->check_conditions No O-Alkylation use_hydrazone Use Hydrazone Protection Strategy change_solvent->use_hydrazone Still Low Yield success Improved Yield change_solvent->success use_hydrazone->success stronger_base Use a Stronger Base (e.g., KH) check_conditions->stronger_base Incomplete Deprotonation increase_temp_time Increase Temperature and/or Reaction Time check_conditions->increase_temp_time Incomplete Reaction purification_issue Investigate Purification Method check_conditions->purification_issue Reaction Complete, Low Isolated Yield stronger_base->success increase_temp_time->success optimize_chromatography Optimize Column Chromatography purification_issue->optimize_chromatography optimize_chromatography->success C_vs_O_Alkylation cluster_start Starting Materials cluster_products Alkylation Pathways Cyclohexanedione Cyclohexanedione Enolate Enolate Intermediate Cyclohexanedione->Enolate + Base Base Base Base->Enolate C_Alkylation C-Alkylation (Favored by protic solvents) Enolate->C_Alkylation + R-X O_Alkylation O-Alkylation (Favored by polar aprotic solvents) Enolate->O_Alkylation + R-X C_Product C-Alkylated Product C_Alkylation->C_Product O_Product O-Alkylated Product O_Alkylation->O_Product Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->C_Alkylation Alkyl_Halide->O_Alkylation Hydrazone_Workflow start Cyclohexanedione step1 Step 1: Hydrazone Formation (N,N-dimethylhydrazine, p-TsOH) start->step1 hydrazone Hydrazone Intermediate step1->hydrazone step2 Step 2: Alkylation (KH, Alkyl Halide) hydrazone->step2 alkylated_hydrazone Alkylated Hydrazone step2->alkylated_hydrazone step3 Step 3: Hydrolysis (Cu(OAc)2) alkylated_hydrazone->step3 end C-Alkylated Product step3->end

References

Stability and storage conditions for 2,2,5,5-Tetramethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 2,2,5,5-Tetramethylcyclohexane-1,4-dione, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Recommendations for storing this compound can vary between suppliers. One supplier suggests storage at -20°C, sealed in a dry and well-ventilated area[1]. Another indicates that room temperature storage is adequate in the continental United States, but advises referring to the Certificate of Analysis for specific instructions[2]. To ensure the long-term stability of the compound, it is best to adhere to the storage conditions provided on the product's Certificate of Analysis.

Q2: What is the physical appearance of this compound?

A2: this compound is typically supplied as a powder[1].

Q3: What is the typical purity of this compound?

A3: The compound is commercially available at purities between 95% and 98%, as determined by HPLC[1].

Q4: Is this compound suitable for human or animal use?

A4: No, this compound is intended for research and laboratory use only[1][3]. It should not be used for human consumption or in any way that involves direct contact with humans or animals[1][3].

Storage and Stability Data

ParameterRecommended ConditionSource
Storage Temperature -20°C or Room Temperature (refer to Certificate of Analysis)[1][2]
Atmosphere Store under seal in a dry, ventilated environment[1]
Physical Form Powder[1]

Troubleshooting Guide

Issue 1: The compound does not seem to be dissolving properly.

  • Possible Cause: The chosen solvent may not be appropriate.

  • Troubleshooting Steps:

    • Verify the solubility of this compound in your chosen solvent. While specific solubility data is limited in public sources, general principles of "like dissolves like" can be applied.

    • If solubility is low, try gentle warming or sonication to aid dissolution.

    • Consider testing a small amount of the compound in a different solvent commonly used for similar molecules.

Issue 2: Experimental results are inconsistent or unexpected.

  • Possible Cause 1: Compound degradation due to improper storage.

  • Troubleshooting Steps:

    • Review the storage conditions of your compound. Was it exposed to high temperatures, moisture, or air for extended periods?

    • If degradation is suspected, it is advisable to use a fresh vial of the compound that has been stored under the recommended conditions.

    • The troubleshooting workflow below can help you logically assess the situation.

  • Possible Cause 2: Issues with the experimental protocol.

  • Troubleshooting Steps:

    • Carefully review all steps of your experimental protocol for any potential errors in concentrations, incubation times, or instrument settings.

    • Ensure all other reagents used in the experiment are of high quality and have not expired.

    • Run a positive and negative control for your experiment to validate the results.

Experimental Protocols

Visualized Troubleshooting Workflow

Below is a logical workflow to follow if you suspect the stability of your this compound is compromised.

G start Inconsistent Experimental Results Observed check_storage Review Storage Conditions: - Temperature? - Sealed Container? - Dry Environment? start->check_storage improper_storage Storage Conditions Not Met check_storage->improper_storage No proper_storage Storage Conditions Were Met check_storage->proper_storage Yes new_vial Use a New, Unopened Vial of the Compound improper_storage->new_vial review_protocol Review Experimental Protocol: - Reagent Quality? - Calculations Correct? - Instrument Settings? proper_storage->review_protocol end_issue_resolved Issue Resolved new_vial->end_issue_resolved review_protocol->end_issue_resolved Protocol Error Found end_issue_persists Issue Persists: Contact Technical Support review_protocol->end_issue_persists No Error Found

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: NMR Analysis of 2,2,5,5-Tetramethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2,2,5,5-Tetramethylcyclohexane-1,4-dione via Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the NMR analysis of this compound.

Q1: My ¹H NMR spectrum shows more than the expected number of signals. How can I identify if these are impurities?

A1: Extra signals in your ¹H NMR spectrum can arise from several sources, including residual solvents, starting materials, or reaction byproducts. To identify these impurities:

  • Check for Common Solvents: Compare the chemical shifts of the unknown peaks with a table of common NMR solvents. Residual solvents from purification steps are a frequent source of contamination.[1][2]

  • Review Starting Materials: If the synthesis is known, obtain the NMR spectra of the starting materials. Unreacted starting materials are a common impurity.

  • Consider Potential Byproducts: Based on the reaction mechanism, consider possible side reactions that could lead to byproducts. For instance, incomplete oxidation or rearrangement products could be present.

  • Perform 2D NMR: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, which can aid in the structural elucidation of unknown impurities.

Q2: The integration of my peaks in the ¹H NMR spectrum does not match the expected proton ratios for this compound. What could be the cause?

A2: Inaccurate integration can be due to:

  • Presence of Impurities: The signals from impurities will contribute to the total integration, skewing the ratios of the target compound's protons. Identifying and subtracting the integral of impurity peaks is necessary.

  • Poor Phasing and Baseline Correction: Ensure the spectrum is correctly phased and the baseline is flat. Inaccurate phasing or a distorted baseline can lead to significant integration errors.

  • Relaxation Delays (d1): For quantitative analysis, ensure an adequate relaxation delay (d1) has been used during acquisition. A short d1 may lead to incomplete relaxation of some protons, resulting in lower than expected integral values. A d1 of at least 5 times the longest T1 relaxation time is recommended for accurate quantification.

Q3: I am seeing broad peaks in my NMR spectrum. What should I do?

A3: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized. Re-shimming the spectrometer can significantly improve peak shape.

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening. Diluting the sample may resolve this issue.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species can cause significant line broadening. If suspected, sample purification may be necessary.

  • Chemical Exchange: The molecule may be undergoing a chemical exchange process on the NMR timescale. Acquiring the spectrum at a different temperature (variable temperature NMR) can help to confirm this.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized in the table below. Due to the symmetry of the molecule, only two unique signals are expected in the ¹³C NMR and two in the ¹H NMR.

Signal Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl Protons (-CH₃)1.1525.0
Methylene Protons (-CH₂-)2.6050.0
Quaternary Carbon (-C(CH₃)₂)-45.0
Carbonyl Carbon (C=O)-210.0

Note: These are predicted values and may vary slightly from experimental results.

Q2: What are some common impurities I might encounter in a sample of this compound?

A2: Common impurities often originate from the synthesis process. A potential synthesis of this compound involves the oxidation of 2,2,5,5-tetramethylcyclohexan-1-ol-4-one or the reaction of 2,5-dimethyl-2,5-hexanediol (B89615) with an oxidizing agent. Therefore, potential impurities could include:

  • Unreacted Starting Materials: 2,2,5,5-tetramethylcyclohexan-1-ol-4-one or 2,5-dimethyl-2,5-hexanediol.

  • Solvents: Common organic solvents used in synthesis and purification such as acetone, diethyl ether, ethyl acetate, or dichloromethane.[1][2]

  • Byproducts: Over-oxidation products or products of rearrangement reactions.

Q3: How can I confirm the presence of a suspected impurity?

A3: To confirm the identity of a suspected impurity, you can:

  • Spike your sample: Add a small amount of the pure suspected impurity to your NMR sample. If the peak increases in intensity, it confirms the identity of the impurity.

  • Run a 2D NMR experiment: Experiments like HSQC and HMBC can help to elucidate the structure of the impurity by showing correlations between protons and carbons.

  • Consult Reference Spectra: Use spectral databases to find the known NMR spectra of potential impurities for comparison.

Experimental Protocols

Sample Preparation for NMR Analysis

  • Dissolve the sample: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Add deuterated solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add internal standard (optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) can be added.

¹H NMR Data Acquisition

  • Insert the sample: Place the NMR tube in the spectrometer.

  • Lock and shim: Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Set acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (ns): Typically 8-16 scans for sufficient signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds for qualitative analysis. For quantitative analysis, this should be at least 5 times the longest T1.

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is usually sufficient for ¹H NMR.

  • Acquire the spectrum: Start the acquisition.

  • Process the data: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

Data Presentation

Table 1: Predicted NMR Data for this compound and Potential Impurities (in CDCl₃)

Compound Signal ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
This compound -CH₃ ~1.15 (s) ~25.0
-CH₂- ~2.60 (s) ~50.0
-C(CH₃)₂ - ~45.0
C=O - ~210.0
Potential Impurity: Acetone-CH₃~2.17 (s)~30.8, ~206.7
Potential Impurity: Diethyl Ether-CH₃~1.21 (t)~15.4
-OCH₂-~3.48 (q)~66.0
Potential Impurity: Dichloromethane-CH₂-~5.30 (s)~53.8

Note: 's' denotes a singlet, 't' a triplet, and 'q' a quartet. Chemical shifts for impurities are from established literature values.

Visualizations

Impurity_Identification_Workflow start Obtain ¹H NMR Spectrum check_signals More signals than expected? start->check_signals pure Sample is likely pure check_signals->pure No identify_impurities Identify Impurities check_signals->identify_impurities Yes end End Analysis pure->end compare_solvents Compare to Solvent Tables identify_impurities->compare_solvents compare_sm Compare to Starting Material Spectra identify_impurities->compare_sm predict_byproducts Predict Potential Byproducts identify_impurities->predict_byproducts spike_sample Spike with Suspected Impurity compare_solvents->spike_sample compare_sm->spike_sample predict_byproducts->spike_sample confirm Impurity Confirmed spike_sample->confirm confirm->end

Caption: Workflow for identifying unknown signals in an NMR spectrum.

NMR_Troubleshooting_Logic cluster_broad Broad Peaks cluster_integration Incorrect Integration cluster_extra_signals Extra Signals start Observe NMR Spectrum Anomaly issue issue start->issue What is the issue? broad_peaks Broad Peaks issue->broad_peaks Broad Peaks incorrect_integration Incorrect Integration issue->incorrect_integration Integration Errors extra_signals Extra Signals issue->extra_signals Unexpected Signals shim Re-shim broad_peaks->shim dilute Dilute Sample broad_peaks->dilute purify Purify Sample (remove paramagnetics) broad_peaks->purify vt_nmr Variable Temperature NMR broad_peaks->vt_nmr check_impurities Identify and exclude impurity integrals incorrect_integration->check_impurities reprocess Re-phase and baseline correct incorrect_integration->reprocess check_d1 Increase relaxation delay (d1) incorrect_integration->check_d1 check_solvents Check solvent peaks extra_signals->check_solvents check_sm Check starting materials extra_signals->check_sm run_2d Run 2D NMR (COSY, HSQC) extra_signals->run_2d

Caption: Troubleshooting common issues in NMR spectroscopy.

References

Technical Support Center: Overcoming Solubility Issues of 2,2,5,5-Tetramethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 2,2,5,5-Tetramethylcyclohexane-1,4-dione in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound?

A1: The solubility of this compound can be challenging due to a combination of its molecular structure and solid-state properties. The presence of four methyl groups introduces significant steric hindrance, and its symmetrical structure can lead to a stable crystal lattice, making it difficult for solvent molecules to break it apart and solvate the individual molecules.

Q2: In which common organic solvents is this compound expected to be soluble?

Q3: I am observing that the compound is not dissolving in my chosen reaction solvent at room temperature. What are the initial troubleshooting steps?

A3: If you are facing solubility issues at ambient temperature, the following steps can be taken:

  • Heating: Gently warm the mixture. Many organic compounds show a significant increase in solubility at higher temperatures.

  • Sonication: Use an ultrasonic bath to provide mechanical energy to help break down the crystal lattice structure and enhance dissolution.

  • Stirring: Ensure vigorous stirring to maximize the interaction between the solute and the solvent.

Q4: Can I use a co-solvent to improve the solubility of this compound?

A4: Yes, using a co-solvent is a highly effective strategy. If the primary solvent for your reaction is not a good solvent for the dione (B5365651), adding a small amount of a co-solvent in which the compound is highly soluble can significantly improve the overall solubility of the system.

Q5: Are there any solvent-free methods to overcome solubility issues with this compound?

A5: For certain types of reactions, solvent-free techniques can be explored. For instance, ball milling has been shown to be effective for cross-coupling reactions of poorly soluble aryl halides by providing the necessary energy for the reaction to occur in the solid state.[1]

Troubleshooting Guides

Guide 1: Systematic Solvent Screening

A systematic approach to solvent selection is crucial when dealing with a compound with unknown solubility characteristics.

  • Aliquot the Compound: Weigh 10 mg of this compound into several labeled vials.

  • Solvent Addition: Add 0.5 mL of a candidate solvent to each vial.

  • Room Temperature Assessment: Vigorously stir or vortex each vial for 1-2 minutes and visually inspect for dissolution.

  • Assessment with Heating: Gently heat the vials that did not show complete dissolution at room temperature.

  • Record Observations: Note the solubility at both room temperature and with heating.

Solvent ClassExample SolventsExpected Solubility at Room TemperatureExpected Solubility with Heating
Non-polar Hexane, TolueneLowModerate
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl AcetateModerate to GoodGood to Excellent
Polar Protic Methanol, EthanolLow to ModerateGood
High Polarity Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good to ExcellentExcellent

Note: This table provides a general guideline. Experimental verification is essential.

Guide 2: Strategies for Enhancing Solubility in a Selected Solvent

Once a primary solvent is chosen based on reaction compatibility, several techniques can be employed to enhance the solubility of this compound.

  • Temperature Elevation: Gradually increase the temperature of the solvent while stirring and monitoring for dissolution.

  • Co-solvent Addition: If temperature elevation is insufficient or undesirable, add a co-solvent in which the dione is known to be more soluble in small increments (e.g., 5-10% v/v) until the compound dissolves.

  • Sonication: Place the reaction vessel in an ultrasonic bath to promote dissolution, especially for reactions that are sensitive to high temperatures.

Visualizations

The following diagrams illustrate the decision-making process for troubleshooting solubility issues and selecting an appropriate solvent system.

A Solubility Issue Identified B Increase Temperature A->B C Apply Sonication A->C D Soluble? B->D C->D E Proceed with Reaction D->E Yes F Select New Solvent/Co-solvent D->F No

Caption: Troubleshooting Workflow for Solubility Enhancement.

cluster_0 Solvent Selection Logic A Reaction Type D Initial Solvent Choice A->D B Temperature Requirements B->D C Reagent Compatibility C->D E Solubility Test D->E F Co-solvent Required? E->F Partially Soluble G Final Solvent System E->G Fully Soluble F->D No, Re-evaluate F->G Yes

Caption: Logical Relationship for Solvent System Selection.

References

Preventing dimerization of cyclohexanedione starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexanedione starting materials. The focus is on preventing undesired dimerization, a common side reaction that can significantly impact reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is cyclohexanedione dimerization and why does it occur?

A1: Cyclohexanedione dimerization is a self-condensation reaction, specifically an aldol (B89426) condensation, where two molecules of cyclohexanedione react with each other. This occurs because the methylene (B1212753) group located between the two carbonyl groups is acidic and can be deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second cyclohexanedione molecule. The initial aldol addition product can then dehydrate to form a more stable, conjugated dimer. This process is often catalyzed by acids or bases and is accelerated by higher temperatures.

Q2: Which cyclohexanedione derivatives are most susceptible to dimerization?

A2: 1,3-Cyclohexanedione (B196179) and its derivatives with available α-hydrogens between the carbonyl groups are particularly prone to dimerization due to the acidity of these protons and the reactivity of the resulting enolate. The stability of the enol tautomer also plays a role in its reactivity.[1]

Q3: How can I detect the formation of dimers in my reaction mixture?

A3: Dimer formation can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying the starting material, the desired product, and any dimeric byproducts.[2][3] Thin Layer Chromatography (TLC) can also provide a qualitative indication of dimer formation, which will typically appear as a less polar spot than the starting dione (B5365651). Spectroscopic methods such as ¹H NMR and ¹³C NMR spectroscopy, as well as mass spectrometry (MS), can be used to confirm the structure of the dimer if isolated.[4]

Q4: What are the optimal storage conditions to maintain the stability of cyclohexanedione?

A4: To minimize degradation and self-condensation over time, cyclohexanedione should be stored at low temperatures, typically between 2-8 °C.[5] It is also advisable to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to protect it from moisture and air.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving cyclohexanedione.

Problem 1: Low yield of the desired product with significant formation of an unknown, less polar byproduct.

  • Potential Cause: Self-condensation (dimerization) of the cyclohexanedione starting material.

  • Recommended Solutions:

    • Temperature Control: Lower the reaction temperature. Aldol condensations are often reversible and have a higher activation energy than many desired reactions. Running the reaction at a lower temperature can significantly reduce the rate of dimerization.

    • Concentration Control: Maintain a low instantaneous concentration of cyclohexanedione. This can be achieved by adding the dione solution slowly (e.g., via a syringe pump) to the reaction mixture containing the other reagents. Studies have shown that lower concentrations of 1,3-cyclohexanedione can lead to faster formation of the desired product and higher yields.[8][9][10][11][12]

    • pH Control: Ensure the reaction medium is not strongly acidic or basic, as both conditions can catalyze the aldol condensation. A pH range of 4-6 is generally recommended to minimize this side reaction.[5] If a base is required for your transformation, consider using a weaker, non-nucleophilic base.

    • Order of Addition: Add the cyclohexanedione to the other reactants, rather than the other way around. This helps to keep the concentration of the dione low at any given time.[13]

Problem 2: The dimerization of cyclohexanedione is unavoidable under the required reaction conditions.

  • Potential Cause: The desired reaction requires conditions (e.g., high temperature, strong base/acid) that inherently promote self-condensation.

  • Recommended Solution: Protecting Group Strategy

    • Protect one or both carbonyl groups of the cyclohexanedione before proceeding with the reaction. Cyclic acetals (ketals) are common and robust protecting groups for carbonyls.[14][15] After the desired reaction is complete, the protecting group can be removed under acidic conditions.

    • Alternatively, converting the cyclohexanedione to a silyl (B83357) enol ether can "mask" the enolate and allow for more controlled reactions.[16][17][18][19]

Data Presentation

The following table summarizes the impact of various preventative measures on the dimerization of cyclohexanedione, based on general principles of aldol chemistry and findings from related studies.

Preventative MeasureEffect on DimerizationImpact on Desired Reaction YieldRationale
Low Temperature (e.g., 0 °C to RT)Significantly ReducedGenerally Increased (if desired reaction is faster at lower temp)Reduces the rate of the aldol condensation, which often has a higher activation energy.
Slow Addition of Dione Significantly ReducedIncreasedMaintains a low instantaneous concentration of the dione, favoring intermolecular reaction with the other substrate over self-condensation.[8][9][10][11][12]
Controlled pH (4-6) ReducedDependent on specific reactionAvoids acid or base catalysis of the aldol self-condensation reaction.[5]
Use of Protecting Groups EliminatedIncreased (but adds two steps)The protected carbonyl groups cannot participate in the aldol condensation.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimerization in a Knoevenagel Condensation

This protocol provides a general guideline for a Knoevenagel condensation between an aldehyde and 1,3-cyclohexanedione, optimized to minimize self-condensation of the dione.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1.0 mmol) and a catalytic amount of a weak base (e.g., piperidine, 0.1 mmol) in a suitable solvent (e.g., ethanol (B145695) or toluene, 10 mL).[20]

  • Slow Addition: In a separate flask, prepare a solution of 1,3-cyclohexanedione (1.0 mmol) in the same solvent (5 mL).

  • Reaction: While stirring the aldehyde/catalyst mixture at the desired temperature (start at room temperature and gently heat only if necessary), add the 1,3-cyclohexanedione solution dropwise over a period of 1-2 hours using a syringe pump or a dropping funnel.[8]

  • Monitoring: Monitor the reaction progress by TLC or HPLC to determine the consumption of starting materials and the formation of the product.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a basic catalyst was used, neutralize with a dilute acid solution (e.g., 1M HCl).

  • Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Protecting Group Strategy using Ethylene (B1197577) Glycol

This protocol describes the protection of 1,3-cyclohexanedione as a mono-ketal, its use in a subsequent reaction, and the final deprotection.

Step A: Monoprotection of 1,3-Cyclohexanedione

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1,3-cyclohexanedione (1.0 equivalent), ethylene glycol (1.0 equivalent), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents) in anhydrous toluene.[14]

  • Reaction: Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until the starting dione is consumed and the desired monoprotected product is the major component.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the monoprotected 1,3-cyclohexanedione.

Step B: Desired Reaction

  • Use the purified monoprotected 1,3-cyclohexanedione in your desired reaction. The protected carbonyl group will not interfere with the reaction.

Step C: Deprotection

  • Setup: Dissolve the product from Step B in a mixture of acetone (B3395972) and water.

  • Reaction: Add a catalytic amount of a strong acid (e.g., HCl or p-toluenesulfonic acid) and stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the deprotection by TLC until the protected starting material is fully converted to the deprotected product.

  • Work-up and Purification: Neutralize the acid with a weak base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Wash, dry, and concentrate the organic layer. Purify the final product as needed.

Mandatory Visualizations

Dimerization_Pathway Self-Condensation Pathway of 1,3-Cyclohexanedione cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products CHD1 1,3-Cyclohexanedione (Molecule 1) Enolate Enolate Formation (Base/Acid Catalyzed) CHD1->Enolate Deprotonation CHD2 1,3-Cyclohexanedione (Molecule 2) Attack Nucleophilic Attack CHD2->Attack Enolate->Attack Aldol_Adduct Aldol Addition Product Attack->Aldol_Adduct Dehydration Dehydration Dimer Dimer (α,β-Unsaturated Ketone) Dehydration->Dimer Aldol_Adduct->Dehydration Elimination of H₂O Troubleshooting_Workflow Troubleshooting Dimerization Start Low Yield / Side Product Observed Check_Temp Is Reaction Temperature High? Start->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Conc Is Dione Concentration High? Check_Temp->Check_Conc No Lower_Temp->Check_Conc Slow_Addition Use Slow Addition of Dione Check_Conc->Slow_Addition Yes Check_pH Is pH Strongly Acidic/Basic? Check_Conc->Check_pH No Slow_Addition->Check_pH Adjust_pH Adjust pH to 4-6 Check_pH->Adjust_pH Yes Protecting_Group Consider Protecting Group Strategy Check_pH->Protecting_Group No Adjust_pH->Protecting_Group End Improved Yield Protecting_Group->End

References

Validation & Comparative

Reactivity Face-Off: 2,2,5,5-Tetramethylcyclohexane-1,4-dione vs. 1,4-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the landscape of synthetic chemistry, cyclic diones are versatile building blocks for the construction of complex molecular architectures. Among these, 1,4-cyclohexanedione (B43130) serves as a fundamental and widely utilized precursor. Its reactivity is well-documented, providing a reliable foundation for various synthetic transformations. In contrast, 2,2,5,5-tetramethylcyclohexane-1,4-dione presents a sterically encumbered analog, offering unique synthetic possibilities but also posing significant challenges due to the presence of four bulky methyl groups. This guide provides an objective comparison of the reactivity of these two diones, supported by established chemical principles and analogous experimental data, to aid researchers in selecting the appropriate building block for their specific synthetic goals.

At a Glance: Key Reactivity Differences

The primary distinction in reactivity between 1,4-cyclohexanedione and its tetramethylated counterpart arises from steric hindrance. The four methyl groups in this compound flank the carbonyl carbons, severely restricting access for incoming nucleophiles and reagents. This steric shield profoundly influences a range of chemical transformations, from simple reductions to more complex carbon-carbon bond-forming reactions.

Reaction Type1,4-CyclohexanedioneThis compoundKey Influencing Factor
Nucleophilic Addition Generally facileSignificantly retarded or inhibitedSteric Hindrance
Enolization Readily forms enolatesEnolization is sterically hinderedSteric Hindrance
Reduction Easily reduced to diolsSlower reaction rates, may require harsher conditionsSteric Hindrance
Wittig Reaction Proceeds with standard ylidsRequires more reactive, less sterically demanding ylids; lower yields expectedSteric Hindrance
Baeyer-Villiger Oxidation Undergoes oxidation to form a lactoneReaction is expected to be slowerSteric Hindrance & Electronic Effects

Delving Deeper: A Comparative Analysis of Key Reactions

Nucleophilic Addition: The Impact of Steric Crowding

Nucleophilic addition to the carbonyl group is a cornerstone of ketone chemistry. For 1,4-cyclohexanedione, these reactions, including the addition of Grignard reagents and organolithiums, proceed readily to form the corresponding tertiary alcohols.

In stark contrast, the carbonyl carbons of this compound are exceptionally hindered. Nucleophilic attack is met with significant steric repulsion from the four adjacent methyl groups. Consequently, reactions with bulky nucleophiles like Grignard reagents are often sluggish or fail to proceed altogether. Alternative, more reactive and less sterically demanding organometallic reagents, such as organolithium compounds, might be required, but even these may face challenges. A competing side reaction, enolization, where the organometallic reagent acts as a base to abstract an α-proton, becomes more probable, although enolization itself is also affected by steric factors.

Nucleophilic_Addition cluster_0 1,4-Cyclohexanedione cluster_1 This compound Unhindered Ketone Unhindered Carbonyl Product_Unhindered Tertiary Alcohol Unhindered Ketone->Product_Unhindered Facile Attack Nucleophile Nucleophile (e.g., Grignard) Hindered Ketone Sterically Hindered Carbonyl No_Reaction Low to No Reaction Hindered Ketone->No_Reaction Hindered Attack Nucleophile_Hindered Nucleophile (e.g., Grignard)

Figure 1. Steric hindrance significantly impedes nucleophilic attack on this compound.
Enolization: A Tale of Two Carbanions

The formation of enolates is crucial for many reactions, including aldol (B89426) condensations and α-halogenations. 1,4-Cyclohexanedione readily undergoes deprotonation at the α-carbons to form the corresponding enolate.

For this compound, the α-carbons are devoid of protons, meaning enolization in the traditional sense is impossible. This lack of α-hydrogens renders the molecule inert to a wide range of base-catalyzed reactions that rely on enolate formation. This property can be synthetically advantageous when selective reactions at other sites are desired without interference from enolization.

Reduction of the Carbonyls: A Battle Against Steric Bulk

The reduction of cyclohexanediones to their corresponding diols is a fundamental transformation. 1,4-Cyclohexanedione is readily reduced by common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) to yield 1,4-cyclohexanediol.

The reduction of this compound with NaBH₄ is expected to be significantly slower due to the steric hindrance around the carbonyl groups. While the reaction is still feasible, it may require longer reaction times, elevated temperatures, or more potent and sterically less demanding reducing agents like lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction will also be influenced by the steric environment, with the hydride likely attacking from the less hindered face.

Table 1: Anticipated Outcomes in Carbonyl Reduction

ReagentSubstrateExpected ReactivityPlausible Product
NaBH₄1,4-CyclohexanedioneHigh1,4-Cyclohexanediol
NaBH₄This compoundLow to Moderate2,2,5,5-Tetramethylcyclohexane-1,4-diol
LiAlH₄This compoundModerate to High2,2,5,5-Tetramethylcyclohexane-1,4-diol
The Wittig Reaction: Olefination in a Crowded Space

The Wittig reaction is a powerful tool for converting ketones into alkenes. 1,4-Cyclohexanedione reacts with phosphorus ylides to afford the corresponding exo-methylene compounds.

For this compound, the extreme steric hindrance around the carbonyls makes the Wittig reaction challenging. Standard, stabilized ylids are likely to be unreactive. More reactive, non-stabilized ylids may be required to achieve any conversion, although yields are anticipated to be low. The Horner-Wadsworth-Emmons reaction, which utilizes smaller phosphonate (B1237965) carbanions, might offer a more viable alternative for olefination of this hindered ketone.

Wittig_Reaction_Workflow cluster_0 Reactivity Comparison Start Ketone Oxaphosphetane Oxaphosphetane Intermediate Start->Oxaphosphetane Attack by Ylide Ylide Phosphorus Ylide Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene TPPO Triphenylphosphine (B44618) Oxide Oxaphosphetane->TPPO Unhindered 1,4-Cyclohexanedione (Unhindered) High_Yield Good Yield Unhindered->High_Yield Standard Ylids Hindered This compound (Hindered) Low_Yield Low Yield / No Reaction Hindered->Low_Yield Reactive Ylids

Figure 2. The Wittig reaction is significantly more challenging for sterically hindered ketones.
Baeyer-Villiger Oxidation: Oxygen Insertion into a Hindered System

The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters (or lactones from cyclic ketones) using peroxy acids. 1,4-Cyclohexanedione undergoes this oxidation to produce the corresponding ε-caprolactone derivative.

The Baeyer-Villiger oxidation of this compound is expected to be slower than that of its unhindered counterpart. The steric bulk of the methyl groups can impede the initial attack of the peroxy acid on the carbonyl carbon. However, the migratory aptitude of the adjacent quaternary carbon is high, which could favor the rearrangement step once the intermediate is formed.

Experimental Protocols: Representative Procedures

Reduction of 1,4-Cyclohexanedione with Sodium Borohydride
  • Dissolution: Dissolve 1,4-cyclohexanedione (1.0 eq) in methanol (B129727) in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Workup: Quench the reaction by the slow addition of 1 M HCl. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude diol, which can be further purified by recrystallization or chromatography.

Wittig Reaction of 1,4-Cyclohexanedione
  • Ylide Generation: Suspend methyltriphenylphosphonium (B96628) bromide (2.2 eq) in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (2.2 eq) dropwise. Allow the resulting ylide solution to warm to room temperature.

  • Reaction with Ketone: Add a solution of 1,4-cyclohexanedione (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extraction: Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography to separate it from triphenylphosphine oxide.

Baeyer-Villiger Oxidation of 1,4-Cyclohexanedione
  • Dissolution: Dissolve 1,4-cyclohexanedione (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or chloroform.

  • Addition of Peroxy Acid: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) in the same solvent dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and wash it sequentially with sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting lactone can be purified by distillation or chromatography.

Conclusion

The reactivity of this compound is dramatically attenuated by steric hindrance when compared to its parent compound, 1,4-cyclohexanedione. While this presents significant synthetic hurdles for many common transformations, it also offers opportunities for unique reactivity and selectivity. The inability to form an enolate and the hindered nature of the carbonyls can be exploited to direct reactions to other parts of a molecule. Researchers aiming to utilize the tetramethylated scaffold must be prepared to employ more reactive reagents and more forcing conditions, and should anticipate potentially lower yields. Conversely, for straightforward applications requiring facile carbonyl chemistry, 1,4-cyclohexanedione remains the reagent of choice. This guide serves as a foundational resource for navigating the synthetic utility of these two valuable, yet distinct, cyclic diones.

Comparative Spectroscopic Analysis of Tetramethylcyclohexanedione Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical isomers are critical. This guide provides a comparative spectroscopic analysis of three key isomers of tetramethylcyclohexanedione: 2,2,6,6-tetramethylcyclohexane-1,4-dione, 3,3,5,5-tetramethylcyclohexane-1,2-dione, and 2,2,5,5-tetramethylcyclohexane-1,3-dione. Due to the limited availability of public experimental spectra for these specific isomers, this guide focuses on predicted spectroscopic features based on their distinct molecular structures. This information serves as a valuable reference for interpreting experimental data.

Isomer Structures

The three isomers of tetramethylcyclohexanedione under consideration possess unique arrangements of their methyl groups and carbonyl functionalities, which directly influence their spectroscopic properties.

isomers cluster_0 2,2,6,6-tetramethylcyclohexane-1,4-dione cluster_1 3,3,5,5-tetramethylcyclohexane-1,2-dione cluster_2 2,2,5,5-tetramethylcyclohexane-1,3-dione a a_img b b_img c c_img

Figure 1. Chemical structures of the tetramethylcyclohexanedione isomers.

Predicted Spectroscopic Data Comparison

The following table summarizes the predicted key spectroscopic features for each isomer, providing a basis for their differentiation.

Spectroscopic Technique2,2,6,6-Tetramethylcyclohexane-1,4-dione3,3,5,5-Tetramethylcyclohexane-1,2-dione2,2,5,5-Tetramethylcyclohexane-1,3-dione
¹H NMR A single sharp singlet for the four equivalent methyl groups. A single singlet for the two equivalent methylene (B1212753) groups.Two distinct singlets for the two pairs of non-equivalent methyl groups. A single singlet for the methylene group protons.Two distinct singlets for the two pairs of non-equivalent methyl groups. Two distinct singlets for the two non-equivalent methylene groups.
¹³C NMR One signal for the four equivalent methyl carbons. One signal for the two equivalent methylene carbons. One signal for the two equivalent carbonyl carbons. One signal for the two quaternary carbons.Two signals for the two pairs of non-equivalent methyl carbons. One signal for the methylene carbon. Two signals for the two non-equivalent carbonyl carbons. Two signals for the two non-equivalent quaternary carbons.Two signals for the two pairs of non-equivalent methyl carbons. Two signals for the two non-equivalent methylene carbons. Two signals for the two non-equivalent carbonyl carbons. Two signals for the two non-equivalent quaternary carbons.
IR Spectroscopy A strong, sharp absorption band for the C=O stretching vibration, typically in the range of 1705-1725 cm⁻¹.Two distinct C=O stretching bands due to the adjacent carbonyl groups, likely in the range of 1700-1720 cm⁻¹ and 1680-1700 cm⁻¹.A strong, sharp absorption band for the C=O stretching vibration, typically in the range of 1700-1720 cm⁻¹. Potential for enolization could introduce a broad O-H stretch around 3000 cm⁻¹ and a C=C stretch around 1650 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 168. Prominent fragment ions from the loss of methyl (m/z 153) and subsequent loss of CO (m/z 125). Alpha-cleavage leading to a fragment at m/z 84.Molecular ion peak (M⁺) at m/z 168. Characteristic loss of one CO molecule (m/z 140) followed by a second CO molecule (m/z 112). Loss of methyl groups would also be observed.Molecular ion peak (M⁺) at m/z 168. Fragmentation is likely to involve the loss of methyl groups and CO. A McLafferty rearrangement is possible, leading to characteristic fragment ions.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of tetramethylcyclohexanedione isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence (zg30).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1]

    • Press the mixture in a pellet die under high pressure to form a transparent pellet.[1]

  • Data Acquisition:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the sample holder and acquire the sample spectrum.

Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI) is a common method for such compounds.[2][3][4]

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumental Parameters:

    • Ionization Energy: Typically 70 eV.[2][3]

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 200-250 °C.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for a comparative spectroscopic analysis and the structural relationships leading to distinct fragmentation patterns in mass spectrometry.

workflow cluster_isomers Isomer Samples cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer1 2,2,6,6-tetramethylcyclohexane-1,4-dione NMR NMR (1H, 13C) Isomer1->NMR IR FTIR Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 3,3,5,5-tetramethylcyclohexane-1,2-dione Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 2,2,5,5-tetramethylcyclohexane-1,3-dione Isomer3->NMR Isomer3->IR Isomer3->MS NMR_Data Chemical Shifts Multiplicity NMR->NMR_Data IR_Data Functional Group Frequencies (C=O) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis & Structural Elucidation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Figure 2. Workflow for comparative spectroscopic analysis.

fragmentation cluster_isomer1 2,2,6,6-Isomer cluster_isomer2 3,3,5,5-Isomer cluster_isomer3 2,2,5,5-Isomer M Molecular Ion (M+) m/z = 168 M1_frag1 Loss of CH3 [M-15]+ M->M1_frag1 -CH3 M1_frag2 Loss of CO [M-28]+ M->M1_frag2 -CO M1_frag3 Alpha-Cleavage [C4H8O]+ M->M1_frag3 ring cleavage M2_frag1 Loss of CO [M-28]+ M->M2_frag1 -CO M3_frag1 Loss of CH3 [M-15]+ M->M3_frag1 -CH3 M3_frag2 McLafferty Rearrangement M->M3_frag2 M2_frag2 Loss of 2CO [M-56]+ M2_frag1->M2_frag2 -CO

Figure 3. Predicted primary mass spectral fragmentation pathways.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,2,5,5-Tetramethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrometry fragmentation pattern of 2,2,5,5-tetramethylcyclohexane-1,4-dione against the experimentally determined fragmentation of a structurally related alternative, 1,4-cyclohexanedione (B43130). Due to the absence of publicly available experimental mass spectral data for this compound, this guide leverages established principles of mass spectrometry to predict its fragmentation behavior. This comparative approach offers valuable insights for researchers working on the identification and characterization of cyclic ketones.

Performance Comparison: Fragmentation Patterns

The following table summarizes the key mass-to-charge ratios (m/z) and their corresponding fragment ions for 1,4-cyclohexanedione (experimental data) and the predicted fragmentation for this compound.

Compound Molecular Ion (M+) Base Peak (m/z) Other Key Fragments (m/z) Predicted Fragmentation Pathway
1,4-Cyclohexanedione 112[1][2]56[2]84, 55, 42[2]α-cleavage, McLafferty-type rearrangements
This compound 168 (Predicted)83 (Predicted)153, 112, 56 (Predicted)α-cleavage, loss of methyl groups, subsequent fragmentation

Note: The fragmentation data for this compound is a theoretical prediction based on established fragmentation principles for cyclic ketones due to the lack of available experimental data.

Experimental Protocols

The following is a generalized protocol for the analysis of cyclic ketones using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve the solid sample (e.g., this compound or its alternative) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.[3]

  • Further dilute the stock solution to a final concentration of about 10 µg/mL for injection.[3]

  • Ensure the final sample is free of particulate matter by centrifugation or filtration if necessary.[3]

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode to prevent column overload.

  • Column: A non-polar capillary column, such as a DB-5ms (5%-phenyl-methylpolysiloxane), is suitable for the separation of these compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes is a typical starting point.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[4]

  • Ion Source Temperature: Maintained at approximately 230°C.

  • Quadrupole Temperature: Maintained at approximately 150°C.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu is typically sufficient to observe the molecular ion and key fragments.

Predicted Fragmentation Pathway of this compound

The fragmentation of cyclic ketones is primarily driven by the stability of the resulting carbocations, with alpha-cleavage being a dominant mechanism.[5] The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.

fragmentation M [C10H16O2]+• m/z = 168 (Molecular Ion) F1 [C9H13O2]+ m/z = 153 M->F1 - •CH3 F2 [C6H8O2]+• m/z = 112 M->F2 - C4H8 F3 [C5H7O]+ m/z = 83 (Base Peak) F2->F3 - •CHO F4 [C4H8]+• m/z = 56 F2->F4 - CO

Caption: Predicted EI fragmentation of this compound.

Discussion of Fragmentation Patterns

1,4-Cyclohexanedione: The mass spectrum of 1,4-cyclohexanedione shows a molecular ion peak at m/z 112.[1][2] The base peak at m/z 56 is likely due to a retro-Diels-Alder reaction or successive loss of ethylene (B1197577) (C2H4) and carbon monoxide (CO).[2] The fragment at m/z 84 corresponds to the loss of ethylene.[2] The peak at m/z 55 is a common fragment for saturated cyclic ketones.[5]

This compound (Predicted): The molecular ion is predicted to be at m/z 168. Due to the presence of four methyl groups, an initial loss of a methyl radical (•CH3) to form a stable carbocation at m/z 153 is highly probable. A significant fragmentation pathway is expected to involve the cleavage of the ring. Alpha-cleavage adjacent to one of the carbonyl groups, followed by the loss of isobutene (C4H8), would lead to a fragment at m/z 112. This fragment could then lose a formyl radical (•CHO) to generate the predicted base peak at m/z 83, which is a stable acylium ion. Alternatively, the fragment at m/z 112 could lose a molecule of carbon monoxide (CO) to produce a fragment at m/z 84, which could then rearrange to give a fragment at m/z 56. The presence of the gem-dimethyl groups is expected to significantly influence the fragmentation, favoring the formation of tertiary carbocations and leading to a different fragmentation pattern compared to the unsubstituted 1,4-cyclohexanedione.

References

Comparing the biological activity of 2,2,5,5-Tetramethylcyclohexane-1,4-dione with other diones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activity of Dione (B5365651) Compounds

An Objective Guide for Researchers in Drug Discovery

The dione functional group, characterized by the presence of two ketone moieties, is a key pharmacophore in a diverse range of biologically active molecules. While 2,2,5,5-Tetramethylcyclohexane-1,4-dione is a known natural monoterpenoid isolated from Liriodendron tulipifera, publicly available data on its specific biological activities, such as cytotoxicity or enzyme inhibition, is currently limited[1][2][3]. This guide, therefore, provides a comparative framework by examining the biological activities of other well-characterized dione-containing compounds, offering insights into their therapeutic potential and mechanisms of action. This analysis is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of novel chemical entities containing the dione scaffold.

Comparative Cytotoxicity Data

The cytotoxic potential of various dione derivatives has been extensively evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a critical metric for cytotoxicity, with lower values indicating higher potency. The following table summarizes the IC₅₀ values for selected dione compounds, showcasing the diversity of activity within this class.

Compound/DerivativeClassTarget Cell LineIC₅₀ (µM)Reference Compound
Phendione Copper Complex Phenanthroline-dioneA-498 (Renal Carcinoma)1.8 ± 0.2Cisplatin
Hep-G2 (Hepatocellular Carcinoma)2.5 ± 0.3
Phendione Silver Complex Phenanthroline-dioneA-498 (Renal Carcinoma)3.5 ± 0.4Cisplatin
Hep-G2 (Hepatocellular Carcinoma)4.1 ± 0.5
Isoindole-dione Deriv. 7 Isoindole-dioneA549 (Lung Carcinoma)19.41 ± 0.015-FU
Cyclohexa-2,5-diene-1,4-dione (V) BenzoquinoneM14 (Melanoma)Data availableHU-331
Cyclohexane-1,3-dione Derivs. Cyclohexane-dioneA549, H460, HT-29, etc.0.24 - 9.36 nM (c-Met Kinase)Foretinib
This compound Cyclohexane-dioneNot AvailableNot Available-

Data presented for Phendione complexes is sourced from an in vitro study on its anti-tumor effects[4]. Data for Isoindole-dione Derivative 7 is from an evaluation of its cytotoxic potential[5]. Compound V (2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione) showed prominent cytotoxicity against human tumor cell lines[6]. Cyclohexane-1,3-dione derivatives have shown potent c-Met enzymatic activity[7].

Key Biological Activities and Mechanisms

Dione compounds exert their biological effects through various mechanisms, including:

  • Anticancer Activity: Many dione derivatives exhibit potent cytotoxicity against a range of cancer cell lines[5][8][9]. This activity is often mediated by the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and activation of caspase cascades[6].

  • Enzyme Inhibition: The dione moiety is a crucial feature for the inhibition of several enzyme classes. For instance, benzil (B1666583) (diphenylethane-1,2-dione) is a potent inhibitor of carboxylesterases (CEs)[10]. Additionally, derivatives of cyclohexane-1,3-dione have been developed as potent inhibitors of tyrosine kinases, such as c-Met, which are key targets in cancer therapy[7].

  • Antimicrobial Properties: Cyclic dipeptides, which contain a dioxopiperazine ring (a type of dione), have demonstrated broad-spectrum antibacterial and antifungal activities[11][12][13]. Their mechanism often involves disrupting the permeability of microbial cell membranes[11].

Visualizing Experimental and Biological Pathways

To understand the evaluation process and the mechanisms of action, the following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a simplified signaling pathway for dione-induced apoptosis.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture Harvest 2. Cell Harvesting & Counting CellCulture->Harvest Seeding 3. Seed Cells into 96-Well Plates Harvest->Seeding Treatment 5. Add Compound to Cells & Incubate Seeding->Treatment CompoundPrep 4. Prepare Dione Compound Dilutions CompoundPrep->Treatment MTT_add 6. Add MTT Reagent Treatment->MTT_add Formazan (B1609692) 7. Solubilize Formazan Crystals MTT_add->Formazan Absorbance 8. Measure Absorbance (570 nm) Formazan->Absorbance IC50 9. Calculate Viability & Determine IC50 Absorbance->IC50

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

G Dione Dione Compound ROS Reactive Oxygen Species (ROS) Generation Dione->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by diones.

Experimental Protocols

A standardized protocol is crucial for the reliable comparison of cytotoxic activity. The following is a generalized methodology for the MTT assay, a colorimetric method used to assess cell viability.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are harvested from sub-confluent cultures using trypsin-EDTA.

    • A cell suspension is prepared, and cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • The dione compound to be tested is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • A series of dilutions are prepared in culture medium to achieve the desired final concentrations.

    • The medium from the 96-well plates is removed, and 100 µL of the medium containing the various compound concentrations is added to the respective wells. Control wells receive medium with the solvent alone.

    • Plates are incubated for an additional 48 or 72 hours.

  • MTT Assay Procedure:

    • Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

    • The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[4]

  • Data Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[4]

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[4]

References

A Theoretical Examination of the NMR Spectrum of 2,2,5,5-Tetramethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's spectral properties is paramount for its identification and characterization. This guide provides a detailed theoretical analysis of the nuclear magnetic resonance (NMR) shifts for 2,2,5,5-Tetramethylcyclohexane-1,4-dione. Due to the absence of publicly available experimental NMR data for this compound, this document focuses on predicted ¹H and ¹³C NMR chemical shifts, offering a valuable reference for researchers working with this or structurally related molecules.

Predicted NMR Data for this compound

The theoretical ¹H and ¹³C NMR chemical shifts for this compound have been calculated using computational methods. These predictions provide insight into the expected spectral appearance of the molecule.

Structural and Symmetry Considerations

This compound possesses a high degree of symmetry. The molecule contains a plane of symmetry passing through the two carbonyl carbons, and another plane bisecting the C2-C3 and C5-C6 bonds. This symmetry results in chemical equivalence for several atoms:

  • The four methyl groups are chemically equivalent.

  • The two methylene (B1212753) groups (-CH₂-) are chemically equivalent.

  • The two quaternary carbons (C2 and C5) are equivalent.

  • The two carbonyl carbons (C1 and C4) are equivalent.

Consequently, the predicted ¹³C NMR spectrum is expected to show only four distinct signals, and the ¹H NMR spectrum is expected to show two signals.

Tabulated Predicted NMR Shifts

The predicted ¹H and ¹³C NMR chemical shifts are summarized in the tables below. These values were obtained using online prediction tools that employ established algorithms based on extensive spectral databases.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Methyl Protons (-CH₃)1.15Singlet12H
Methylene Protons (-CH₂)2.58Singlet4H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Methyl Carbons (-CH₃)25.0
Methylene Carbons (-CH₂)53.0
Quaternary Carbons (C-2, C-5)48.0
Carbonyl Carbons (C=O)215.0

Methodologies

Theoretical Prediction Protocol

The theoretical NMR shifts presented in this guide were generated using the online NMR prediction tool, nmrdb.org. This platform utilizes a combination of two primary methods for predicting chemical shifts:

  • ¹³C NMR Prediction: The prediction is based on the HOSE (Hierarchical Organisation of Spherical Environments) code algorithm. This method describes the environment of a carbon atom in concentric spheres and matches these environments with a database of experimentally determined chemical shifts for similar structural fragments.

  • ¹H NMR Prediction: The prediction is performed using a neural network approach. The neural network is trained on a large dataset of known structures and their corresponding experimental ¹H NMR spectra to learn the complex relationships between molecular structure and proton chemical shifts.

For the predictions in this guide, the structure of this compound was drawn using the web interface's molecular editor, and the prediction was performed for a standard magnetic field strength.

Visualizing the Prediction Workflow

The logical workflow for obtaining and analyzing the theoretical NMR data is illustrated below.

workflow A Define Molecular Structure: This compound B Select Prediction Tool: online NMR predictor (e.g., nmrdb.org) A->B C Input Structure into Tool B->C D Run ¹H and ¹³C NMR Prediction Algorithms C->D E Obtain Predicted Chemical Shifts D->E F Tabulate Predicted Data E->F G Analyze Symmetry and Expected Spectra E->G H Generate Comparison Guide (Theoretical Analysis) F->H G->H

Caption: Workflow for Theoretical NMR Analysis.

Comparison and Interpretation

In the absence of experimental data, a direct comparison is not possible. However, the predicted values are consistent with general principles of NMR spectroscopy. The downfield shift of the carbonyl carbons to ~215.0 ppm is characteristic for ketones. The methylene protons and carbons are deshielded due to their proximity to the electron-withdrawing carbonyl groups, resulting in predicted shifts of 2.58 ppm and 53.0 ppm, respectively. The methyl groups, being further away from the carbonyls, are predicted to have a more upfield chemical shift.

This theoretical analysis serves as a foundational guide for the spectral characterization of this compound. Researchers synthesizing or isolating this compound can use these predicted values to aid in the assignment of experimentally obtained NMR spectra.

Comparative Kinetic Analysis of 2,2,5,5-Tetramethylcyclohexane-1,4-dione and Related Cyclic Ketones in Photochemical and Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the kinetic data for reactions involving 2,2,5,5-tetramethylcyclohexane-1,4-dione reveals a notable absence of specific studies in the current scientific literature. To provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative kinetic analysis of relevant reactions—Norrish Type I photochemical cleavage and Baeyer-Villiger oxidation—by examining closely related and more extensively studied cyclic ketones, such as cyclohexanone (B45756) and cyclopentanone (B42830). This approach allows for an inferential understanding of the potential reactivity of this compound.

This guide offers a structured comparison of available kinetic data, detailed experimental protocols for key reactions, and visual representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the structure-reactivity relationships in this class of compounds.

Norrish Type I Photochemical Reactions: A Comparative Overview

The Norrish Type I reaction is a photochemical process involving the homolytic cleavage of the α-carbon-carbon bond of a ketone upon excitation by UV light, leading to the formation of two radical intermediates.[1] This reaction is a fundamental process in the photochemistry of cyclic ketones and its efficiency is quantified by the quantum yield (Φ), which represents the fraction of absorbed photons that result in a specific photochemical event.

While specific quantum yield data for the Norrish Type I cleavage of this compound is not available, a comparison of data for cyclohexanone and cyclopentanone provides insights into how ring strain and structure can influence this reaction.

Table 1: Comparison of Norrish Type I Quantum Yields for Cyclic Ketones

CompoundSolventExcitation Wavelength (nm)Quantum Yield (Φ) of α-cleavageReference
CyclohexanoneCyclohexane3130.3 - 0.7[2]
CyclopentanoneCyclohexane313~0.85[3]
2,2-Diphenyl-cyclopentanoneNot SpecifiedNot SpecifiedRelatively high (qualitative)[4]

Note: The range in quantum yields for cyclohexanone reflects the dependence on experimental conditions.

The higher quantum yield for cyclopentanone compared to cyclohexanone suggests that ring strain can play a significant role in promoting the α-cleavage.[3] The presence of bulky substituents, such as the phenyl groups in 2,2-diphenyl-cyclopentanone, can also influence the stability of the resulting radicals and thus affect the reaction's efficiency.[4] Based on these trends, it can be inferred that the gem-dimethyl groups in this compound would likely influence the stability of the radical intermediates and potentially lead to a high quantum yield for Norrish Type I cleavage.

Baeyer-Villiger Oxidation: A Kinetic Comparison

The Baeyer-Villiger oxidation is the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, which converts ketones into esters and cyclic ketones into lactones.[5][6] This reaction is a powerful tool in organic synthesis. The rate of this reaction is dependent on the nature of the ketone, the oxidant, and the catalyst used.

Table 2: Comparison of Kinetic Data for Baeyer-Villiger Oxidation of Cyclic Ketones

CompoundOxidantCatalystSolventRate Constant (k) or Conversion/YieldReference
CyclohexanoneH₂O₂Sn-zeolite beta1,4-dioxane100% Selectivity for lactone[7]
CyclohexanoneO₂/BenzaldehydeFe-O-Sn composite oxideNot Specified99.99% Conversion[8]
CyclopentanoneH₂O₂[ProH]CF₃SO₃Not Specified96.57% Conversion, 73.01% Selectivity for δ-valerolactone[7]
3-MethylcyclohexanoneOxoneNoneCH₂Cl₂ / Al₂O₃52% Lactone (I), 48% Lactone (II)[9]

The data indicates that the Baeyer-Villiger oxidation of cyclic ketones can be highly efficient, with the choice of catalyst and oxidant significantly impacting the reaction outcome. For instance, the use of Sn-zeolite beta with hydrogen peroxide leads to high selectivity for the corresponding lactone from cyclohexanone.[7] The substitution pattern on the ring, as seen with 3-methylcyclohexanone, can lead to the formation of regioisomeric lactones.[9] It is plausible that the tetramethyl substitution in this compound would influence the migratory aptitude of the adjacent carbon atoms, potentially leading to a specific regioisomeric lactone product.

Experimental Protocols

General Protocol for Determining the Quantum Yield of a Norrish Type I Reaction

This protocol outlines a general method for determining the quantum yield of a photochemical reaction using a combination of UV-Vis spectroscopy and chemical actinometry.[10]

  • Preparation of Solutions:

    • Prepare a solution of the ketone of interest in a photochemically inert solvent (e.g., cyclohexane, acetonitrile) with a known concentration, ensuring the absorbance at the desired excitation wavelength is between 0.1 and 1.

    • Prepare a solution of a chemical actinometer (e.g., potassium ferrioxalate) with a known concentration.

  • Irradiation:

    • Use a light source with a narrow and well-defined wavelength output, such as a laser or a lamp with a monochromator.

    • Irradiate a known volume of the ketone solution in a cuvette for a specific period.

    • Simultaneously, under identical conditions, irradiate a sample of the actinometer solution.

  • Analysis:

    • Monitor the disappearance of the ketone using UV-Vis spectroscopy or gas chromatography (GC) at various time points during the irradiation.

    • Determine the number of moles of the ketone that have reacted.

    • Analyze the irradiated actinometer solution according to established procedures to determine the number of photons absorbed.

  • Calculation of Quantum Yield:

    • The quantum yield (Φ) is calculated using the following formula: Φ = (moles of ketone reacted) / (moles of photons absorbed)

General Protocol for a Kinetic Study of the Baeyer-Villiger Oxidation

This protocol describes a general approach to studying the kinetics of a Baeyer-Villiger oxidation.[8]

  • Reaction Setup:

    • In a temperature-controlled reactor, combine the cyclic ketone, a suitable solvent, and the chosen catalyst.

    • Initiate the reaction by adding the oxidant (e.g., hydrogen peroxide, m-CPBA) at a controlled rate.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction in the aliquots immediately (e.g., by adding a reducing agent like sodium thiosulfate (B1220275) for peroxyacid oxidants).

    • Analyze the composition of the quenched aliquots using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentrations of the reactant and product(s).

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • From this data, determine the initial reaction rate.

    • By systematically varying the initial concentrations of the ketone, oxidant, and catalyst, the order of the reaction with respect to each component can be determined.

    • The rate constant (k) can then be calculated from the rate law.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams, generated using the Graphviz (DOT language), illustrate the Norrish Type I reaction mechanism, the Baeyer-Villiger oxidation mechanism, and a general experimental workflow for kinetic studies.

Norrish_Type_I Ketone Cyclic Ketone (S₀) Excited_Ketone_S1 Excited Singlet State (S₁) Ketone->Excited_Ketone_S1 hν (UV light) Excited_Ketone_T1 Excited Triplet State (T₁) Excited_Ketone_S1->Excited_Ketone_T1 Intersystem Crossing Diradical Acyl-Alkyl Diradical Excited_Ketone_S1->Diradical α-cleavage Excited_Ketone_T1->Diradical α-cleavage Products Products (Unsaturated Aldehyde, Ketene, etc.) Diradical->Products Secondary Reactions

Caption: Norrish Type I reaction mechanism for a cyclic ketone.

Baeyer_Villiger cluster_products Products Ketone Cyclic Ketone Criegee Criegee Intermediate Ketone->Criegee + Peroxyacid Peroxyacid Peroxyacid Lactone Lactone Criegee->Lactone Rearrangement Carboxylic_Acid Carboxylic Acid

Caption: Baeyer-Villiger oxidation mechanism for a cyclic ketone.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solutions Prepare Reactant and Standard Solutions Setup_Reaction Set up Temperature-Controlled Reaction Prep_Solutions->Setup_Reaction Initiate_Reaction Initiate Reaction Setup_Reaction->Initiate_Reaction Take_Aliquots Take Aliquots at Time Intervals Initiate_Reaction->Take_Aliquots Quench_Reaction Quench Reaction in Aliquots Take_Aliquots->Quench_Reaction Analyze_Samples Analyze Samples (GC/HPLC) Quench_Reaction->Analyze_Samples Plot_Data Plot Concentration vs. Time Analyze_Samples->Plot_Data Determine_Kinetics Determine Rate Law and Rate Constant Plot_Data->Determine_Kinetics

Caption: General experimental workflow for a kinetic study.

References

Benchmarking the Synthesis of 2,2,5,5-Tetramethylcyclohexane-1,4-dione: A Comparative Guide to Plausible Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Overview of Plausible Synthetic Routes

Two primary hypothetical routes are considered:

  • Direct Alkylation of 1,4-Cyclohexanedione (B43130): This approach involves the exhaustive methylation of the alpha-carbons of the commercially available 1,4-cyclohexanedione.

  • Ring Formation from a Tetramethylated Acyclic Precursor: This strategy focuses on constructing the cyclohexane (B81311) ring from a precursor that already contains the required gem-dimethyl groups, followed by oxidation.

The following table summarizes the key theoretical considerations for each proposed method.

ParameterMethod 1: Direct AlkylationMethod 2: Ring Formation
Starting Material 1,4-Cyclohexanedione2,5-Dimethyl-2,5-hexanediol
Key Reagents Strong base (e.g., LDA, NaH), Methyl IodideOxidizing agent (e.g., PCC, Swern oxidation)
Number of Steps Potentially a one-pot reactionTwo steps (Cyclization then Oxidation)
Potential Yield Moderate to LowPotentially Higher
Key Challenges - Over-alkylation and O-alkylation byproducts- Steric hindrance impeding complete methylation- Difficult purification- Synthesis of the acyclic precursor- Potential for side reactions during oxidation
Scalability Potentially challenging due to purificationMore favorable for larger scale synthesis

Proposed Experimental Protocols

The following are conceptual experimental protocols for the two proposed synthetic routes. These have not been experimentally validated for the synthesis of 2,2,5,5-Tetramethylcyclohexane-1,4-dione and should be approached with appropriate laboratory safety and optimization procedures.

Method 1: Direct Alkylation of 1,4-Cyclohexanedione

This protocol is adapted from general procedures for the alkylation of cyclic ketones.

Materials:

  • 1,4-Cyclohexanedione

  • Lithium diisopropylamide (LDA) or Sodium Hydride (NaH)

  • Methyl Iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-cyclohexanedione in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of a strong base (e.g., 4.4 equivalents of LDA in THF) to the stirred solution. Allow the mixture to stir at this temperature for 1-2 hours to ensure complete enolate formation.

  • Add an excess of methyl iodide (at least 4.4 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to isolate this compound from partially methylated and O-alkylated byproducts.

Method 2: Ring Formation from 2,5-Dimethyl-2,5-hexanediol

This method is a conceptual adaptation based on ring-closing reactions and subsequent oxidation.

Step 1: Hypothetical Ring Closure (Not detailed in search results, conceptual)

This step would involve a conceptually challenging intramolecular condensation or a related cyclization strategy to form 2,2,5,5-tetramethylcyclohexane-1,4-diol from 2,5-dimethyl-2,5-hexanediol.

Step 2: Oxidation of 2,2,5,5-Tetramethylcyclohexane-1,4-diol

Materials:

  • 2,2,5,5-Tetramethylcyclohexane-1,4-diol (hypothetical intermediate)

  • Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Silica (B1680970) gel

Procedure (using PCC):

  • In a round-bottom flask, suspend PCC (approximately 2.5 equivalents) in anhydrous DCM.

  • To this suspension, add a solution of 2,2,5,5-tetramethylcyclohexane-1,4-diol in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel plug with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizing the Synthetic Pathways and Decision Workflow

To aid in the conceptualization of these synthetic approaches, the following diagrams have been generated.

G cluster_0 Method 1: Direct Alkylation cluster_1 Method 2: Ring Formation 1,4-Cyclohexanedione 1,4-Cyclohexanedione This compound This compound 1,4-Cyclohexanedione->this compound 1. Strong Base (e.g., LDA) 2. Methyl Iodide 2,5-Dimethyl-2,5-hexanediol 2,5-Dimethyl-2,5-hexanediol Hypothetical Diol Intermediate Hypothetical Diol Intermediate 2,5-Dimethyl-2,5-hexanediol->Hypothetical Diol Intermediate Intramolecular Cyclization Hypothetical Diol Intermediate->this compound Oxidation (e.g., PCC)

Caption: Plausible synthetic pathways to this compound.

G start Select Synthesis Strategy q1 Is scalability a primary concern? start->q1 q2 Are starting material costs critical? q1->q2 No method2 Pursue Method 2: Ring Formation q1->method2 Yes method1 Pursue Method 1: Direct Alkylation q2->method1 Yes q2->method2 No considerations1 Challenges: - Byproduct formation - Purification difficulties method1->considerations1 considerations2 Challenges: - Multi-step process - Optimization of cyclization needed method2->considerations2

Caption: Decision workflow for selecting a synthetic approach.

References

Conformational Energy Landscapes of 2,2,5,5-Tetramethylcyclohexane-1,4-dione and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the conformational energy differences in 2,2,5,5-tetramethylcyclohexane-1,4-dione and its sterically hindered analogs. Understanding the conformational preferences of such substituted cyclohexanes is crucial in various fields, including medicinal chemistry and materials science, as the three-dimensional structure of a molecule dictates its physical, chemical, and biological properties. This document summarizes key experimental and computational findings, details the methodologies used for these determinations, and presents the information in a clear, comparative format.

Introduction to Cyclohexane (B81311) Conformations

Cyclohexane rings are not planar and exist predominantly in a low-energy "chair" conformation to minimize angle and torsional strain. In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For most substituents, the equatorial position is energetically favored to avoid steric hindrance with other axial substituents, a phenomenon known as 1,3-diaxial interaction. However, in highly substituted systems, such as this compound, significant steric strain can force the ring to adopt alternative, higher-energy conformations like the "twist-boat" form.

Conformational Analysis of a Key Analog: cis-1,4-di-tert-butylcyclohexane

Direct experimental or computational data on the conformational energies of this compound is limited in publicly available literature. However, cis-1,4-di-tert-butylcyclohexane serves as an excellent and well-studied analog. The bulky tert-butyl groups mimic the steric hindrance imposed by the gem-dimethyl groups in the target molecule.

Low-temperature 13C NMR spectroscopy has been a pivotal technique in experimentally determining the conformational equilibria of such sterically congested molecules.[1][2] Computational methods, including molecular mechanics (MM3 and MM4), ab initio calculations, and Density Functional Theory (DFT), have complemented these experimental findings by providing detailed energetic and structural information.[1][2][3]

Studies on cis-1,4-di-tert-butylcyclohexane have revealed that it predominantly adopts a twist-boat conformation rather than the traditional chair form.[1][2][4][5][6] In a chair conformation, one of the bulky tert-butyl groups would be forced into an axial position, leading to severe 1,3-diaxial steric strain. The molecule alleviates this strain by adopting a twist-boat conformation where both bulky substituents can occupy pseudo-equatorial positions.[6]

Quantitative Conformational Energy Data for cis-1,4-di-tert-butylcyclohexane

The following table summarizes the experimentally determined and computationally calculated relative free energies and activation barriers for the interconversion between the twist-boat and chair conformations of cis-1,4-di-tert-butylcyclohexane.

Conformer/Transition StateMethodRelative Free Energy (kcal/mol)Activation Free Energy (kcal/mol)Reference
Twist-Boat (major) Low-temperature 13C NMR06.83 (to Chair)[1][2]
Chair (minor) Low-temperature 13C NMR-6.35 (to Twist-Boat)[1][2]
Twist-Boat MM3 Calculation0-[1]
Chair MM3 Calculation0.6-[1]
Twist-Boat MM4 Calculation0-[1]
Chair MM4 Calculation0.8-[1]
Twist-Boat ab initio (HF/6-311+G)0-[1]
Chair ab initio (HF/6-311+G)0.86-[1]

Extrapolation to this compound

Based on the data from its di-tert-butyl analog, it is highly probable that this compound also favors a non-chair conformation, likely a twist-boat, to minimize the steric strain arising from the four methyl groups. In a chair conformation, two methyl groups would be forced into axial positions, leading to significant 1,3-diaxial interactions. The presence of the sp2-hybridized carbonyl carbons at positions 1 and 4 will also influence the ring geometry, potentially flattening the ring and altering the energy landscape compared to the disubstituted cyclohexane analog. Computational studies on the parent cyclohexane-1,4-dione have indeed suggested the presence of a twist-boat conformation.

Experimental and Computational Protocols

Experimental Determination of Conformational Energies by NMR Spectroscopy

A primary experimental technique for determining the relative energies of conformers is dynamic Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

  • Sample Preparation : The compound of interest is dissolved in a suitable solvent that remains liquid at very low temperatures (e.g., a mixture of CHFCl2 and CHF2Cl).

  • Low-Temperature NMR Data Acquisition : 13C NMR spectra are recorded over a range of low temperatures. As the temperature is lowered, the rate of interconversion between conformers slows down.

  • Coalescence Temperature : At a specific temperature, known as the coalescence temperature, the separate signals for the two conformers merge into a single broad peak.

  • Signal Integration at Low Temperatures : At temperatures below coalescence, distinct signals for each conformer can be observed and integrated. The ratio of the integrated peak areas corresponds to the population ratio of the conformers.

  • Calculation of Free Energy Difference : The difference in free energy (ΔG°) between the conformers can be calculated from the equilibrium constant (K), which is determined from the population ratio, using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.

  • Activation Energy Barrier : The free energy of activation (ΔG‡) for the interconversion can be determined from the coalescence temperature and the frequency difference between the signals of the two conformers.

Computational Chemistry Methods

Computational chemistry provides a powerful tool for investigating the conformational preferences of molecules.

  • Conformational Search : A systematic or stochastic search of the conformational space is performed to identify all low-energy minima. This can be done using molecular mechanics force fields like MM3 or MM4.[1]

  • Geometry Optimization : The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G) or ab initio methods (e.g., HF/6-311+G).[1][3][7]

  • Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

  • Relative Energy Calculation : The relative energies of the conformers are calculated by comparing their total electronic energies, often with corrections for ZPVE. The relative free energies can be calculated by including the thermal corrections to the Gibbs free energy obtained from the frequency calculations.

  • Transition State Search : To determine the energy barrier for interconversion, a transition state search is performed between the two conformers. The resulting transition state structure is confirmed by the presence of a single imaginary frequency.

Visualizing Conformational Equilibria

The following diagrams illustrate the key conformational equilibria discussed.

G cluster_0 General Cyclohexane Equilibrium Chair_Eq Chair (Equatorial) Chair_Ax Chair (Axial) Chair_Eq->Chair_Ax Ring Flip

Figure 1. General chair-chair interconversion in monosubstituted cyclohexanes.

G cluster_1 Equilibrium in Sterically Hindered Cyclohexanes TwistBoat Twist-Boat (Lower Energy) Chair Chair (Higher Energy) TwistBoat->Chair Interconversion G cluster_2 Computational Workflow for Conformational Analysis Start Initial Structure ConfSearch Conformational Search (e.g., MM3, MM4) Start->ConfSearch OptFreq Geometry Optimization & Frequency Calculation (e.g., DFT, ab initio) ConfSearch->OptFreq Energy Relative Energy Calculation OptFreq->Energy TS_Search Transition State Search OptFreq->TS_Search Barrier Activation Energy Barrier TS_Search->Barrier

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,2,5,5-Tetramethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the planet. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,2,5,5-Tetramethylcyclohexane-1,4-dione, designed for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes serious eye damage.[1]

  • Harmful to aquatic life with long-lasting effects.[1]

It is crucial to handle this chemical with appropriate personal protective equipment and to prevent its release into the environment.

Step-by-Step Disposal Protocol

Follow these procedures to ensure the safe disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

2. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.

  • The label should clearly state "Hazardous Waste" and list "this compound".

  • Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[2]

3. Containerization:

  • Use a sealable, chemically resistant container for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable.

  • Ensure the container is in good condition and has a secure, leak-proof lid.

4. Handling Spills: In the event of a spill, take the following steps:

  • Remove all sources of ignition.[2]

  • Absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or vermiculite.[2]

  • Carefully collect the absorbed material and contaminated soil into the designated hazardous waste container.

  • Use non-sparking tools if there is any risk of static discharge.[2]

  • Clean the spill area thoroughly.

5. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • Keep the container tightly closed when not in use.[2]

  • The storage area should be away from heat, sparks, and open flames.[2]

6. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Crucially, do not pour this compound down the drain. [2] This is to prevent harm to aquatic life.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Chemical and Physical Properties

Understanding the properties of this compound can inform safe handling and disposal practices.

PropertyValue
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
Appearance Solid
Melting Point 101 - 105 °C
log Pow (n-octanol/water) ca. 0.461

Data sourced from PubChem and Sigma-Aldrich Safety Data Sheet.[1][3] The low octanol-water partition coefficient suggests that bioaccumulation is not expected.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_spill Is it a spill? ppe->is_spill absorb Absorb with Inert Material (e.g., Sand, Vermiculite) is_spill->absorb Yes collect_solid Collect Solid Waste is_spill->collect_solid No container Place in Labeled, Sealed Hazardous Waste Container absorb->container collect_solid->container storage Store in Designated Satellite Accumulation Area container->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2,5,5-Tetramethylcyclohexane-1,4-dione
Reactant of Route 2
2,2,5,5-Tetramethylcyclohexane-1,4-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。